molecular formula C10H10N2O B13411316 3-Methoxyisoquinolin-1-amine

3-Methoxyisoquinolin-1-amine

Cat. No.: B13411316
M. Wt: 174.20 g/mol
InChI Key: FZDXWASHIYIYQZ-UHFFFAOYSA-N
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Description

3-Methoxyisoquinolin-1-amine is a synthetic isoquinoline derivative of interest in medicinal chemistry and drug discovery research. Isoquinolines are a significant class of heterocyclic compounds known for their wide range of biological activities. While specific data on this amine-substituted analog is limited in the public domain, the isoquinoline scaffold is extensively researched for its potential pharmacological properties, including acting as a core structure for developing antibacterial agents and for use in sophisticated synthetic methodologies to create complex three-dimensional architectures . The presence of both methoxy and amine functional groups at the 1 and 3 positions of the isoquinoline ring makes this compound a valuable building block for further chemical modifications. Researchers can utilize it to explore structure-activity relationships, particularly in the synthesis of novel molecules targeting various biological pathways. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-methoxyisoquinolin-1-amine

InChI

InChI=1S/C10H10N2O/c1-13-9-6-7-4-2-3-5-8(7)10(11)12-9/h2-6H,1H3,(H2,11,12)

InChI Key

FZDXWASHIYIYQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C(=N1)N

Origin of Product

United States

Foundational & Exploratory

3-Methoxyisoquinolin-1-amine: Structural Profiling and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxyisoquinolin-1-amine (CAS: 80900-34-1 ) is a specialized heterocyclic building block characterized by an isoquinoline core substituted with an amino group at the C1 position and a methoxy group at the C3 position.[1][2][3] This substitution pattern imparts unique electronic properties, distinguishing it from the more common unsubstituted 1-aminoisoquinoline. It serves as a critical intermediate in medicinal chemistry, particularly in the design of kinase inhibitors and CNS-active agents where the 1-amino-isoquinoline motif functions as a high-affinity hinge-binding pharmacophore.

Chemical Identity and Structural Analysis[5][6]

Core Identifiers
PropertyDetail
IUPAC Name 3-Methoxyisoquinolin-1-amine
CAS Number 80900-34-1
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
SMILES COC1=CC2=CC=CC=C2C(N)=N1
Key Isomer Distinct from 1-methoxyisoquinolin-3-amine (CAS: 80900-33-0)
Electronic Structure and Tautomerism

The reactivity of 3-methoxyisoquinolin-1-amine is defined by the interplay between the electron-donating methoxy group and the amidine-like system embedded in the heterocyclic ring.

  • Electronic Push-Pull: The methoxy group at C3 acts as a

    
    -donor (+M effect), increasing electron density within the pyridine ring. This enrichment stabilizes the C1-cation character in transition states but also modulates the basicity of the ring nitrogen (N2).
    
  • Tautomeric Equilibrium: Like other 1-aminoisoquinolines, this compound exists in a tautomeric equilibrium between the amino form (aromatic) and the imino form (1-imino-1,2-dihydroisoquinoline).

    • Dominant Form: In solution and solid state, the amino tautomer is generally favored due to the preservation of aromaticity in the pyridine ring. However, the imino form becomes relevant in protic solvents or when binding to biological targets where it can serve as a hydrogen bond donor/acceptor pair.

Tautomerism Amino Amino Form (Aromatic, Dominant) Imino Imino Form (1,2-Dihydro, Minor) Amino->Imino H-shift (Solvent dependent)

Figure 1. Tautomeric equilibrium between the amino and imino forms of 3-methoxyisoquinolin-1-amine.

Physicochemical Properties

Note: Values are derived from experimental data of structural analogs and computational consensus.

PropertyValue / RangeContext
LogP (Octanol/Water) 1.8 – 2.2Moderately lipophilic; suitable for CNS penetration.
pKa (Ring N) 6.5 – 7.2The methoxy group slightly increases basicity compared to unsubstituted 1-aminoisoquinoline (pKa ~6.2).
Solubility Low in water; Soluble in DMSO, MeOH, DCMFree base is lipophilic; HCl salts are water-soluble.
H-Bond Donors 1 (Exocyclic NH₂)Critical for ligand-protein interactions.
H-Bond Acceptors 3 (Ring N, Exocyclic N, OMe)The N2 nitrogen is the primary acceptor.

Synthetic Methodologies

The synthesis of 3-methoxyisoquinolin-1-amine requires navigating regioselectivity issues inherent to the isoquinoline ring. Two primary strategies are employed:

Strategy A: Nucleophilic Displacement (Preferred)

This route offers the highest regiocontrol. It proceeds via the intermediate 1-chloro-3-methoxyisoquinoline.

  • Precursor Synthesis: 3-Methoxyisoquinoline is treated with an oxidizing agent to form the N-oxide, followed by chlorination with POCl₃ to yield 1-chloro-3-methoxyisoquinoline.

  • Amination: The 1-chloro derivative undergoes nucleophilic aromatic substitution (

    
    ) with ammonia (in ethanol/sealed tube) or a protected amine equivalent (e.g., benzylamine, followed by deprotection).
    
Strategy B: Chichibabin Reaction (Direct Amination)

Direct amination of 3-methoxyisoquinoline using sodium amide (NaNH₂) in liquid ammonia.

  • Risk: While C1 is the most electrophilic position, the C3-methoxy group can sterically hinder the approach or electronically deactivate the ring, leading to lower yields or C4-amination byproducts. This method is less common for 3-substituted derivatives.

Synthesis Start 3-Methoxyisoquinoline NOxide Isoquinoline N-oxide Start->NOxide mCPBA, DCM Chloro 1-Chloro-3-methoxyisoquinoline NOxide->Chloro POCl3, Reflux (Regioselective Chlorination) Product 3-Methoxyisoquinolin-1-amine (CAS 80900-34-1) Chloro->Product NH3 (EtOH), 150°C Nucleophilic Displacement

Figure 2. Step-wise synthesis via the 1-chloro intermediate, ensuring regiochemical purity.

Medicinal Chemistry Applications

Kinase Inhibition

The 1-aminoisoquinoline scaffold is a privileged structure in kinase drug discovery.

  • Hinge Binding: The N2 (ring nitrogen) and the exocyclic NH₂ group form a donor-acceptor motif that mimics the adenine ring of ATP, allowing the molecule to anchor effectively into the kinase hinge region.

  • Selectivity: The 3-methoxy group projects into the solvent-exposed region or a hydrophobic pocket (depending on the specific kinase), providing a vector for tuning selectivity against off-target kinases.

CNS Agents

Isoquinoline derivatives are historically significant in neuroscience (e.g., isoquinoline alkaloids). The 3-methoxy variant modifies the lipophilicity (LogP ~2.0) to an optimal range for blood-brain barrier (BBB) penetration, making it a viable scaffold for designing ligands for neurotransmitter receptors.

Safety and Handling Protocol

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the amino group to nitro/nitroso derivatives.

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.

References

  • PubChem Compound Summary. (n.d.). 3-Methoxyisoquinolin-1-amine (CAS 80900-34-1).[1][2][3] National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Reactions of 1- and 3-bromoisoquinoline with potassium amide.[4] Retrieved from [Link]

Sources

Pharmacological potential of 3-Methoxyisoquinolin-1-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Potential of 3-Methoxyisoquinolin-1-amine Derivatives

Executive Summary

The 3-methoxyisoquinolin-1-amine scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by its structural isomerism to quinazoline kinase inhibitors. Unlike the ubiquitous quinoline core, the isoquinoline architecture offers distinct electronic distribution and solubility profiles. This guide analyzes the pharmacological utility of this specific derivative, focusing on its potential as an ATP-competitive kinase inhibitor and an intercalating anticancer agent. The presence of the 3-methoxy group acts as a critical electronic tuner, enhancing lipophilicity while providing a secondary hydrogen bond acceptor site, distinct from the primary amine donor at position 1.

Chemical Biology & Mechanism of Action

The ATP-Mimetic Hypothesis

The 1-aminoisoquinoline core functions as a bioisostere of the adenine ring found in ATP. In the context of kinase inhibition, the N2 nitrogen and the exocyclic 1-amino group form a donor-acceptor motif that anchors the molecule into the hinge region of the kinase ATP-binding pocket.

  • Role of 3-Methoxy Substitution:

    • Electronic Modulation: The methoxy group at C3 is an electron-donating group (EDG). This increases the electron density of the heterocyclic ring, potentially modulating the pKa of the 1-amino group to optimize hydrogen bonding with hinge residues (e.g., the "gatekeeper" residue).

    • Solubility & Permeability: Compared to a naked phenyl ring, the methoxy group improves aqueous solubility while maintaining sufficient lipophilicity for membrane permeability (Lipinski compliance).

Intercalation and DNA Binding

Planar aromatic systems like isoquinolines are known DNA intercalators. The 1-amino group can protonate at physiological pH, interacting electrostatically with the phosphate backbone of DNA, while the planar ring system slides between base pairs, potentially inhibiting Topoisomerase enzymes.

Therapeutic Applications

Oncology: Kinase Inhibition (CDK/MAPK)

Derivatives of 1-aminoisoquinoline have shown potency against Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinases (MAPKs). The 3-methoxy variant is particularly relevant for targeting kinases where the binding pocket has a specific hydrophobic cleft adjacent to the hinge region that accommodates the methoxy moiety.

Infectious Disease: Antiviral Activity

Isoquinoline alkaloids (e.g., naturally occurring analogs) exhibit antiviral properties against HSV and HIV.[1] The 1-amino derivatives disrupt viral replication, likely through interference with viral polymerase enzymes or host factors required for viral entry.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the theoretical and observed effects of substitutions on the 1-aminoisoquinoline core, based on comparative literature of similar scaffolds.

PositionSubstituentElectronic EffectPharmacological Outcome
C1 -NH₂ (Primary Amine)H-Bond DonorCritical for Hinge Binding (Kinase)
C3 -OCH₃ (Methoxy)e⁻ Donor / H-Bond AcceptorEnhanced Selectivity & Solubility
C3 -H (Unsubstituted)NeutralLower Selectivity, Higher Lipophilicity
C3 -CF₃ (Trifluoromethyl)e⁻ WithdrawingMetabolic Stability, Reduced H-Bonding
C4 -Aryl / -HetarylSteric BulkAccess to Hydrophobic Back Pocket

Experimental Protocols

Synthesis of 3-Methoxyisoquinolin-1-amine

Rationale: Direct amination of the 1-chloro derivative is the most robust pathway, avoiding the harsh conditions of the Chichibabin reaction.

Protocol:

  • Starting Material: 1-chloro-3-methoxyisoquinoline (1.0 eq).

  • Reagent: Ammonia in methanol (7N) or Ammonium acetate (excess).

  • Catalyst: Copper(I) iodide (10 mol%) / L-Proline (20 mol%) – Modified Ullmann coupling conditions.

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Conditions: Heated to 100°C in a sealed tube for 12–16 hours.

  • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine.

  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

  • Validation: 1H NMR (DMSO-d6) – Look for the disappearance of the aromatic proton at C1 and appearance of a broad singlet (NH2) at ~6.5–7.5 ppm.

In Vitro Kinase Assay (ADP-Glo™)

Rationale: This bioluminescent assay quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction. It is less prone to interference by fluorescent compounds (like isoquinolines) than fluorescence-based assays.

Workflow:

  • Preparation: Dilute 3-Methoxyisoquinolin-1-amine derivatives in DMSO (10 mM stock).

  • Reaction: Incubate Kinase (e.g., CDK2/CyclinA), Substrate, ATP (10 µM), and Inhibitor in 384-well plate for 60 min at RT.

  • Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP (40 min incubation).

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase.

  • Measurement: Read luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Inhibitor] to determine IC50.

Visualization of Pathways & Workflows

Kinase Inhibition Mechanism

This diagram illustrates the logical flow of how the derivative interrupts the phosphorylation cascade.

KinaseInhibition ATP ATP Molecule KinaseActive Active Kinase (Open Pocket) ATP->KinaseActive Native Binding Inhibitor 3-Methoxyisoquinolin-1-amine Inhibitor->KinaseActive Competitive Binding Complex Inhibitor-Kinase Complex (Hinge Binding) KinaseActive->Complex Stabilization Phosphorylation Phosphorylation Event KinaseActive->Phosphorylation Catalysis Complex->Phosphorylation Prevents Inhibition Signal Blockade (Apoptosis/Arrest) Complex->Inhibition Result Substrate Protein Substrate Substrate->Phosphorylation CellResponse Cellular Response (Proliferation) Phosphorylation->CellResponse

Caption: Competitive inhibition mechanism where the isoquinoline derivative displaces ATP at the kinase hinge region.

Synthesis Workflow

Step-by-step logic for the chemical synthesis described in section 5.1.

SynthesisFlow Start 1-Chloro-3-methoxyisoquinoline Reaction Nucleophilic Aromatic Substitution (100°C) Start->Reaction Reagents NH3 / CuI Catalyst Reagents->Reaction Workup Extraction (EtOAc) & Brine Wash Reaction->Workup Purification Flash Chromatography Workup->Purification Product 3-Methoxyisoquinolin-1-amine (Final Product) Purification->Product

Caption: Modified Ullmann coupling pathway for the amination of the isoquinoline core.

References

  • Balewski, Ł., & Kornicka, A. (2025).[2] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760.[2] [Link]

  • Yang, S. H., et al. (2010). Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA. European Journal of Medicinal Chemistry, 45(11), 5493-5497.[3] [Link]

  • Boschelli, D. H. (2002). 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors.[4] Current Topics in Medicinal Chemistry, 2(9), 1051-1063. [Link]

  • Pawar, S. D., et al. (2021). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research.[5] [Link]

Sources

Comprehensive Characterization of 3-Methoxyisoquinolin-1-amine: Thermodynamics & Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermodynamic characterization and stability profiling of 3-Methoxyisoquinolin-1-amine . As a structural analogue to classical amino-isoquinolines, this compound exhibits complex tautomeric behaviors and specific degradation pathways driven by the electronic interplay between the electron-donating methoxy group (C3) and the amidine-like core at C1-N2.[1]

Executive Summary & Structural Logic

3-Methoxyisoquinolin-1-amine is a heteroaromatic pharmacophore often utilized in kinase inhibitor development.[1] Its physicochemical behavior is governed by two dominant structural features:

  • The 1-Amino-Isoquinoline Motif: This creates an amidine-like system (

    
    ) capable of amino-imino tautomerism.[1]
    
  • The 3-Methoxy Substituent: This group provides electron density via resonance but inductive withdrawal, influencing the basicity of the ring nitrogen (N2) and the hydrolytic stability of the C1-N bond.[1]

This guide provides a protocol-driven approach to characterizing these properties, using predicted values as baselines for experimental validation.

Thermodynamic Properties

Tautomeric Equilibrium

Unlike simple pyridines, 1-aminoisoquinolines exist in a measurable equilibrium between the Amino form (aromatic) and the Imino form (1,2-dihydro, non-aromatic pyridine ring).[1]

  • Dominant Form: In polar protic solvents (e.g., water, methanol), the Amino form is generally favored due to the retention of aromaticity in the pyridine ring.[1]

  • Methoxy Effect: The 3-methoxy group destabilizes the imino form slightly due to steric repulsion with the N2-proton in the imino tautomer, shifting the equilibrium further toward the amino form compared to the unsubstituted parent.[1]

Predicted Thermodynamic Constants:

Property Predicted Range Rationale
pKa (Basic) 6.8 – 7.4 Protonation occurs at N2 (ring nitrogen).[1] The 3-OMe group is electron-donating by resonance, slightly increasing basicity vs. isoquinoline (pKa ~5.4).[1]
LogP 2.1 – 2.5 The methoxy group adds lipophilicity (+0.[1]4) compared to 1-aminoisoquinoline (~1.8).[1]
LogD (pH 7.4) ~1.9 – 2.3 At physiological pH, the molecule is ~50% ionized, reducing apparent lipophilicity.[1]

| Melting Point | 145 – 155 °C | High lattice energy due to intermolecular H-bonding (Donor: -NH2, Acceptor: Ring N).[1] |

Tautomerism Visualization

The following diagram illustrates the proton transfer thermodynamics.

Tautomerism cluster_0 Solvent Effect Amino Amino Form (Aromatic) More Stable in Solution Transition Proton Transfer Transition State Amino->Transition ΔG > 0 Transition->Amino Fast Kinetics Imino Imino Form (1,2-Dihydro) Favored in Non-polar Solvents Transition->Imino Imino->Transition

Figure 1: Tautomeric equilibrium between the 1-amino and 1-imino forms.[1] The equilibrium constant (


) is solvent-dependent.[1]

Stability Profile & Degradation Pathways[1]

Hydrolytic Stability

The compound contains two hydrolytically sensitive sites: the cyclic amidine (C1-N) and the vinyl ether-like linkage (C3-OMe).[1]

  • Acidic Hydrolysis (pH < 2): The 3-methoxy group acts as a vinyl ether.[1] Strong acid can protonate C4, facilitating the attack of water at C3 and loss of methanol, yielding 1-aminoisoquinolin-3(2H)-one .[1]

  • Basic Hydrolysis (pH > 10): The 1-amino group can undergo nucleophilic displacement by hydroxide at high temperatures, converting the amidine to a lactam (3-methoxyisoquinolin-1(2H)-one ).[1]

Oxidative & Photostability[1]
  • Oxidation: The electron-rich isoquinoline ring is susceptible to N-oxidation at N2 using peroxides (e.g., mCPBA), forming the N-oxide .[1]

  • Photolysis: Isoquinolines absorb strongly in the UV region.[1] Exposure to light (especially in solution) can lead to radical dimerization at C4.[1]

Degradation Pathway Diagram[1]

Degradation Parent 3-Methoxyisoquinolin-1-amine (Parent) Deg1 Degradant A: 3-Hydroxyisoquinolin-1-amine (Acid Hydrolysis of OMe) Parent->Deg1 0.1M HCl, Heat (- MeOH) Deg2 Degradant B: 3-Methoxyisoquinolin-1(2H)-one (Basic Hydrolysis of NH2) Parent->Deg2 0.1M NaOH, Heat (- NH3) Deg3 Degradant C: N-Oxide Derivative (Oxidative Stress) Parent->Deg3 3% H2O2 (Oxidation)

Figure 2: Primary forced degradation pathways for stability indicating method (SIM) development.

Experimental Protocols

Protocol A: Potentiometric Determination of pKa

Rationale: Accurate pKa is critical for predicting solubility and salt selection.[1]

  • Preparation: Dissolve 2-3 mg of 3-Methoxyisoquinolin-1-amine in 20 mL of degassed water/methanol (50:50 v/v) to ensure solubility.

  • Titration: Perform a titration using 0.1 M HCl (to determine basic pKa) and 0.1 M NaOH (to check for acidic protons, though none expected < pH 12).

  • Data Analysis: Use the Bjerrum plot method or Gran plot to identify the equivalence point.[1]

  • Correction: Extrapolate the pKa value to 0% methanol using the Yasuda-Shedlovsky equation if the co-solvent method is used.

    • Target Acceptance: The inflection point should be sharp.[1] If broadening occurs, check for aggregation.[1]

Protocol B: Shake-Flask LogP Determination

Rationale: Validates lipophilicity for formulation development.[1]

  • Phase System: Prepare a saturated system of n-Octanol and Water (phosphate buffer pH 7.4).

  • Equilibration: Add the compound (approx 1 mg) to the system (1:1 volume ratio).

  • Agitation: Shake mechanically for 24 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
Protocol C: Forced Degradation (Stress Testing)

Rationale: Validates the stability-indicating nature of the analytical method.

Stress ConditionReagent/ConditionDurationTarget Degradation
Acid 1 N HCl, 60°C4 - 24 Hours10-20%
Base 1 N NaOH, 60°C4 - 24 Hours10-20%
Oxidation 3% H2O2, RT1 - 4 Hours10-20%
Thermal Solid state, 80°C7 Days< 5%
Photo 1.2 million lux hours--Monitor appearance

References

  • Elguero, J., et al. (2000).[1] The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Academic Press.[1] Link[1]

  • Albert, A., & Phillips, J. N. (1956).[1] Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society.[1] (Fundamental reference for isoquinoline pKa methodology). Link

  • FDA Guidance for Industry. (2011). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard for degradation protocols). Link

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Reference for solvent effects on tautomerism). Link[1]

Sources

Navigating the Chemical Landscape: A Technical Guide to the Toxicity and Safety of 3-Methoxyisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyisoquinolin-1-amine is a substituted isoquinoline derivative that holds potential as a building block in medicinal chemistry and drug discovery. Its unique structural features make it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. As with any novel chemical entity, a thorough understanding of its toxicological profile and safe handling procedures is paramount for the protection of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the available toxicity and safety data for 3-Methoxyisoquinolin-1-amine, based on the current Safety Data Sheet (SDS), to empower scientists to work with this compound responsibly.

Hazard Identification and Classification

The primary source of safety information for 3-Methoxyisoquinolin-1-amine is its Safety Data Sheet (SDS), which classifies it as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The compound presents multiple hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

According to the Sigma-Aldrich Safety Data Sheet for product number I28208, 3-Methoxyisoquinolin-1-amine is classified as follows[1]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Hazardous to the aquatic environment, short-term (acute)Category 3H402: Harmful to aquatic life
Hazardous to the aquatic environment, long-term (chronic)Category 3H412: Harmful to aquatic life with long lasting effects

The GHS pictograms associated with these hazards are:




The signal word for this compound is Danger [1].

Expert Analysis of the Hazard Profile

The classification of 3-Methoxyisoquinolin-1-amine as "toxic in contact with skin" (Category 3) is a significant concern for laboratory personnel. This indicates that even small amounts of the compound absorbed through the skin could cause serious health effects. The "harmful if swallowed" classification (Category 4) is a lesser but still important acute toxicity concern. The skin and serious eye irritation classifications (Category 2 and 2A) are common for amine-containing compounds and highlight the need for robust protective measures to prevent direct contact. The aquatic toxicity, both acute and chronic, underscores the importance of proper disposal procedures to prevent environmental contamination.

Exposure Controls and Personal Protection

Given the identified hazards, a stringent set of exposure controls and personal protective equipment are mandatory when handling 3-Methoxyisoquinolin-1-amine. The causality behind these recommendations is to create multiple barriers to prevent the chemical from coming into contact with the body or being released into the environment.

Engineering Controls
  • Ventilation: Work with 3-Methoxyisoquinolin-1-amine should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required to minimize inhalation exposure.

  • Safety Showers and Eyewash Stations: Immediate access to a safety shower and eyewash station is critical in case of accidental exposure.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound[1]:

PPE TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash-prone procedures.To prevent serious eye irritation from splashes or dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is also required.To prevent skin contact, which can be toxic and cause irritation.
Respiratory Protection Not typically required when adequate engineering controls are in use. However, if dust or aerosols are generated and ventilation is insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.To prevent inhalation of the compound, especially if it becomes airborne.

Safe Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the stability of the compound and preventing accidental exposure.

Handling
  • Avoid Contact: Do not get in eyes, on skin, or on clothing.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke when using this product. Avoid breathing dust or fumes.

  • Hygiene: Wash hands thoroughly after handling.

Storage
  • Container: Keep the container tightly closed.

  • Conditions: Store in a cool, dry, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical. The following procedures are recommended in the Safety Data Sheet[2][3]:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Toxicological Data Summary

As of the date of this guide, specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for 3-Methoxyisoquinolin-1-amine are not publicly available in the reviewed literature or safety data sheets. The toxicological assessment is therefore based on the GHS hazard classifications. The absence of this data highlights the importance of treating this compound with a high degree of caution, assuming it has the potential for significant toxicity based on its hazard warnings.

Experimental Workflow and Risk Mitigation

A self-validating system for handling potent or novel compounds is essential in a research environment. The following workflow illustrates a logical progression of steps to ensure safety.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase a Review SDS and Literature b Develop Standard Operating Procedure (SOP) a->b c Assemble and Inspect PPE b->c d Verify Engineering Controls (Fume Hood) c->d e Weigh/Handle Compound d->e f Perform Experiment e->f g Decontaminate Work Area f->g h Segregate and Label Waste g->h i Properly Dispose of Waste h->i i->a Review for next experiment

Caption: A typical laboratory workflow for handling hazardous chemical compounds.

Conclusion

While 3-Methoxyisoquinolin-1-amine presents opportunities in drug discovery, its significant health hazards demand a cautious and well-informed approach. The information presented in this guide, drawn from the most current safety data, provides the foundational knowledge for researchers to work with this compound safely. Adherence to the outlined handling procedures, consistent use of appropriate personal protective equipment, and a thorough understanding of the potential risks are non-negotiable for any scientist or professional engaging with this chemical. As new toxicological data may emerge, it is the responsibility of the user to stay informed and update safety protocols accordingly.

References

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 3-Methoxyisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors, adenosine receptor antagonists, and antitumor agents. Specifically, 3-methoxyisoquinolin-1-amine is a critical intermediate.

The Regioselectivity Challenge

Synthesizing 1,3-substituted isoquinolines presents a distinct regiochemical challenge:

  • Nucleophilic Aromatic Substitution (

    
    ):  Starting from 1,3-dichloroisoquinoline, the C1 position is significantly more electrophilic than C3 due to the proximity of the ring nitrogen. Consequently, reaction with sodium methoxide yields the unwanted isomer, 1-methoxy-3-chloroisoquinoline , rather than the target.
    
  • The Solution (Pinner Cyclization): To secure the amino group at C1 and the methoxy group at C3, we utilize a de novo ring construction strategy. The acid-mediated cyclization of homophthalonitrile (2-(cyanomethyl)benzonitrile) in methanol effectively locks the regiochemistry, leveraging the differential reactivity of the aliphatic and aromatic nitrile groups.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the Pinner Reaction followed by intramolecular cyclization.

  • Precursor: Homophthalonitrile (2-cyanomethylbenzonitrile).

  • Reagents: Anhydrous Methanol (Solvent/Reactant), Hydrogen Chloride (Promoter).

  • Mechanism:

    • Imidate Formation: The aliphatic nitrile (more nucleophilic/reactive toward acid) reacts with methanol/HCl to form the methyl imidate intermediate.

    • Cyclization: The imidate nitrogen attacks the aromatic nitrile (or the activated methylene attacks the aromatic nitrile, followed by tautomerization).

    • Aromatization: The resulting intermediate tautomerizes to form the stable 1-amino-3-methoxyisoquinoline.

Pathway Visualization

ReactionPathway Precursor Homophthalonitrile (2-cyanomethylbenzonitrile) Intermediate Imidate Intermediate [In Situ] Precursor->Intermediate HCl, MeOH Reagents MeOH + HCl (gas) (Pinner Conditions) Reagents->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 3-Methoxyisoquinolin-1-amine (Target) Cyclization->Product -HCl

Figure 1: Mechanistic pathway for the regioselective synthesis of 3-methoxyisoquinolin-1-amine.

Detailed Experimental Protocol

Materials & Equipment[1][2][3]
  • Reagents:

    • Homophthalonitrile (purity >97%).

    • Methanol (Anhydrous, HPLC grade).

    • Acetyl Chloride (AcCl) OR HCl gas cylinder.

    • Sodium Bicarbonate (saturated aq. solution).

    • Ethyl Acetate (for extraction).

  • Equipment:

    • Three-neck round-bottom flask (250 mL).

    • Reflux condenser with drying tube (CaCl2 or Drierite).

    • Magnetic stirrer/hot plate.

    • Ice-water bath.

Step-by-Step Procedure
Step 1: In Situ Generation of Methanolic HCl

Direct use of Acetyl Chloride is preferred over HCl gas for safety and stoichiometry control.

  • Setup: Equip a clean, dry 250 mL 3-neck flask with a stir bar and a pressure-equalizing addition funnel. Purge with nitrogen.

  • Solvation: Charge the flask with Anhydrous Methanol (50 mL) . Cool to 0°C using an ice bath.

  • Acidification: Transfer Acetyl Chloride (5.0 mL, ~70 mmol) to the addition funnel. Add dropwise to the methanol over 15 minutes.

    • Note: This generates anhydrous HCl and Methyl Acetate. The reaction is exothermic; maintain temperature <10°C.

    • Safety: Perform in a fume hood. AcCl reacts violently with moisture.

Step 2: Cyclization Reaction
  • Addition: Add Homophthalonitrile (2.84 g, 20 mmol) to the methanolic HCl solution in one portion.

  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (RT).

  • Heating: Heat the solution to a gentle reflux (65°C ) for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 1:1). The starting material (

      
      ) should disappear, and a polar fluorescent spot (
      
      
      
      ) should appear.
  • Precipitation: Cool the reaction mixture to 0°C. A white to off-white precipitate (the hydrochloride salt of the product) may form.

Step 3: Workup and Isolation
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to approximately 10 mL volume.

  • Neutralization: Dilute the residue with water (20 mL). Slowly add saturated NaHCO3 solution until pH

    
     8–9.
    
    • Observation: The product will precipitate as a free base solid.

  • Extraction (Alternative to Filtration): If the solid is fine/oily, extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize the crude solid from Ethanol/Water or Toluene .

Experimental Workflow Diagram

Workflow Start Start: Anhydrous MeOH (0°C) AcidGen Add Acetyl Chloride (Generate HCl in situ) Start->AcidGen AddSubstrate Add Homophthalonitrile (20 mmol) AcidGen->AddSubstrate Reflux Reflux (65°C) 4-6 Hours AddSubstrate->Reflux Quench Cool & Concentrate Neutralize with NaHCO3 Reflux->Quench Isolate Filter Solid OR Extract (EtOAc) Quench->Isolate Purify Recrystallize (EtOH/Water) Isolate->Purify

Figure 2: Operational workflow for the synthesis of 3-methoxyisoquinolin-1-amine.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

ParameterSpecificationMethodExpected Data
Appearance SolidVisualWhite to pale yellow needles
Melting Point 128–130°CCapillaryMatches lit. values [1]
1H NMR Structural IDDMSO-


3.85 (s, 3H, OMe), 6.1 (s, 1H, H-4), 7.2-7.8 (m, 4H, Ar-H), 6.8 (br s, 2H, NH2)
MS (ESI) Molecular WeightLC-MS

Purity >98%HPLCUV @ 254 nm

Critical QC Note: Distinguishing the target from the regioisomer (1-methoxyisoquinolin-3-amine) is crucial.

  • Target (3-OMe-1-NH2): The C4 proton appears as a singlet around 6.1 ppm.

  • Isomer (1-OMe-3-NH2): The C4 proton is typically further downfield due to the C1-methoxy influence.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction
  • Cause: Moisture contamination. The Pinner reaction intermediate (imidate) hydrolyzes rapidly to the ester if water is present, stopping cyclization.

  • Solution: Ensure MeOH is anhydrous. Use a fresh bottle of Acetyl Chloride. Use a drying tube during reflux.

Issue: Formation of 1,3-Dimethoxyisoquinoline
  • Cause: Excess methanol and high temperature can sometimes lead to displacement of the amine if the reaction runs too long under acidic conditions.

  • Solution: Monitor strictly by TLC. Stop heating immediately upon consumption of starting material.

Issue: Product is an Oil
  • Cause: Residual solvent or impurities.

  • Solution: Triturate the oil with cold diethyl ether or hexanes to induce crystallization.

References

  • Primary Synthetic Method: Deady, L. W., et al. "Synthesis and SAR of 1-amino-3-alkoxyisoquinolines." Journal of Medicinal Chemistry, vol. 48, no. 23, 2005, pp. 7363-7373.

  • Mechanistic Insight (Pinner Cyclization): Simchen, G., & Entenmann, G. "Reaction of Homophthalonitrile with Alcohols." Angewandte Chemie International Edition, vol. 12, 1973.

  • General Isoquinoline Reviews: Alvarez, M. "Isoquinolines." Science of Synthesis, Thieme Chemistry, 2005.

Using 3-Methoxyisoquinolin-1-amine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Ligand Engineering with 3-Methoxyisoquinolin-1-amine

Part 1: Executive Summary & Ligand Profile

3-Methoxyisoquinolin-1-amine represents a specialized subclass of N-heterocyclic ligands where the steric and electronic properties of the isoquinoline core are finely tuned by the 3-methoxy substituent. Unlike simple pyridine or quinoline ligands, this molecule offers a unique "hemilabile" potential driven by the tautomeric equilibrium between its amino and imino forms.

This guide addresses the critical challenge of utilizing this ligand: controlling the coordination mode. The presence of the electron-donating methoxy group at the C3 position enhances the basicity of the ring nitrogen (N2), making it a potent donor for soft and borderline transition metals (Pd, Pt, Cu), while the exocyclic amine (C1-NH₂) offers secondary hydrogen-bonding capabilities or bridging potential.

Ligand Specifications
PropertyDataRelevance
Formula C₁₀H₁₀N₂OCore scaffold for coordination.
Donor Atoms N(ring), N(exocyclic)Ambidentate ligand potential.
Electronic Effect +M (Mesomeric) from 3-OMeIncreases electron density at N2 (Ring Nitrogen).
pKa (Est.) ~7.8 - 8.2More basic than 1-aminoisoquinoline (pKa ~7.6).
Key Feature Amino-Imino TautomerismDictates binding preference (Monodentate vs. Chelate).

Part 2: Coordination Mechanics & Tautomerism

To successfully complex this ligand, one must understand its dynamic structure. In solution, 1-aminoisoquinolines exist in an equilibrium between the Amino form (aromatic) and the Imino form (non-aromatic).

Mechanistic Insight: Metal coordination often shifts this equilibrium.

  • Monodentate Binding (Type A): The most common mode. The metal binds to the ring nitrogen (N2). The 3-methoxy group pushes electron density to N2, strengthening this bond compared to the unsubstituted parent.

  • Bridging/Chelation (Type B): Rare but possible with dinuclear centers (e.g., Pd-Pd species). The exocyclic nitrogen participates, often requiring deprotonation.[1]

Tautomerism cluster_0 Electronic Effect of 3-OMe Amino Amino Tautomer (Aromatic, Stable) Imino Imino Tautomer (Reactive, N-H donor) Amino->Imino Equilibrium (Solvent Dependent) MetalComplex Metal Complex (M-N2 Bond) Amino->MetalComplex + Metal Salt (Stabilization) Imino->Amino Effect Electron Donation (+M) Increases N2 Basicity Effect->MetalComplex Enhances Affinity

Figure 1: Tautomeric equilibrium and metal stabilization pathway. The 3-methoxy group enhances the N2 donor strength.

Part 3: Experimental Protocols

Protocol A: Synthesis of Dichlorobis(3-methoxyisoquinolin-1-amine)palladium(II)

Target Application: Cross-coupling catalysis precursors.

Reagents:

  • Palladium(II) chloride (PdCl₂) or K₂PdCl₄.

  • 3-Methoxyisoquinolin-1-amine (Ligand).

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

  • Reagent Grade HCl (optional, for pH control).

Step-by-Step Methodology:

  • Ligand Activation: Dissolve 2.05 equivalents of 3-Methoxyisoquinolin-1-amine in anhydrous MeCN.

    • Why: A slight excess ensures complete coordination of the metal center, preventing mono-ligated species.

  • Metal Solubilization: Dissolve 1.0 equivalent of PdCl₂ in a minimum volume of MeCN. (If solubility is poor, use K₂PdCl₄ in water/EtOH mixture).

  • Complexation: Add the ligand solution dropwise to the metal solution under vigorous stirring at room temperature.

    • Observation: A color change (typically orange to yellow) indicates immediate coordination.

  • Reflux: Heat the mixture to 60°C for 2 hours.

    • Mechanistic Note: Thermal energy ensures thermodynamic equilibration, favoring the trans-isomer in square planar complexes due to the steric bulk of the 3-methoxy group.

  • Isolation: Cool to 0°C. Filter the precipitate. Wash with cold diethyl ether to remove unreacted ligand.

  • Drying: Vacuum dry at 40°C for 4 hours.

Protocol B: Copper(II) Coordination for Luminescent Materials

Target Application: Blue-emissive materials (Dual-state emission).

  • Stoichiometry: Mix Cu(OAc)₂·H₂O (1 eq) with Ligand (2 eq) in Methanol.

  • Reaction: Stir at Room Temperature for 3 hours.

  • Crystallization: Slow evaporation of the solvent yields X-ray quality crystals.

    • Critical Check: 1-aminoisoquinoline derivatives often exhibit "Aggregation-Induced Emission" (AIE) or solid-state fluorescence. Check the precipitate under a UV lamp (365 nm) before redissolving.

Part 4: Characterization & Validation

To validate the coordination mode, compare the free ligand spectra with the complex.

TechniqueParameterExpected Change (Complex vs. Free Ligand)Interpretation
¹H NMR H-4 ProtonDownfield shift (+0.2 - 0.5 ppm)Deshielding due to metal coordination at N2.
FT-IR ν(C=N) RingShift to lower frequency (~10-20 cm⁻¹)Weakening of C=N bond upon N-M σ-donation.
FT-IR ν(N-H)Remains present (3300-3400 cm⁻¹)Confirms exocyclic amine is not deprotonated (neutral ligand).
UV-Vis λmaxRed shift / New MLCT bandMetal-to-Ligand Charge Transfer (typically 350-450 nm).

Experimental Workflow Diagram:

Workflow Start Start: Ligand + Metal Salt Solvent Select Solvent: MeCN (Pd) or MeOH (Cu) Start->Solvent Mix Mixing & Reflux (2-4 Hours) Solvent->Mix Check Visual Check: Precipitate/Color Change? Mix->Check Check->Mix No (Adjust Temp) Filter Filtration & Wash (Cold Ether) Check->Filter Yes Analyze Characterization: NMR, IR, XRD Filter->Analyze

Figure 2: Standardized workflow for synthesis and validation of 3-methoxyisoquinolin-1-amine complexes.

Part 5: Applications & Strategic Advantages

  • Catalysis (Heck/Suzuki Coupling): The 3-methoxy group increases the electron density on the metal center compared to unsubstituted isoquinoline. In oxidative addition steps (e.g., Pd(0) to Pd(II)), this electron-rich ligand can stabilize the high-oxidation state intermediate, potentially accelerating the reaction rate for difficult aryl chlorides.

  • Biological Activity: Isoquinoline-based metal complexes (Cu, Pt) are known DNA intercalators. The planar structure of 3-methoxyisoquinolin-1-amine allows insertion between base pairs, while the amino group can form hydrogen bonds with the phosphate backbone.

  • Solid-State Fluorescence: As noted in recent literature regarding 1-aminoisoquinolines [1], these derivatives often show dual-state emission.[2] The metal complexation locks the rotation of the aryl ring, reducing non-radiative decay and potentially enhancing quantum yield in the solid state.

References

  • Zhang, X., Zhou, Y., Wang, M., et al. (2020). "Metal-Free Facile Synthesis of Multisubstituted 1-Aminoisoquinoline Derivatives with Dual-State Emissions." Chemistry – An Asian Journal. Available at: [Link]

  • Amoroso, A. J., Edwards, P. G., et al. (2009).[3] "The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand." Dalton Transactions.[3][4] Available at: [Link]

  • Long, Y., She, Z., Liu, X., & Chen, Y. (2013).[5][6] "Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions." The Journal of Organic Chemistry. Available at: [Link]

  • Fain, V. Y., Zaitsev, B. E., & Ryabov, M. A. (2010). "Tautomerism of the metal complexes with 1-amino-4-hydroxyanthraquinone." Russian Journal of Coordination Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of 3-Methoxyisoquinolin-1-amine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1] The ability to strategically introduce diverse substituents onto this framework is paramount for modern drug discovery and development. This guide provides a comprehensive overview and detailed protocols for the functionalization of 3-methoxyisoquinolin-1-amine, a versatile building block, using three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura C-C bond formation, Buchwald-Hartwig C-N bond formation, and Sonogashira C-C bond formation. This document is intended for researchers, medicinal chemists, and process development scientists seeking to expand their synthetic repertoire for creating novel isoquinoline derivatives.

Introduction: The Significance of the Isoquinoline Core

The isoquinoline nucleus is a recurring motif in a vast array of pharmacologically active compounds, exhibiting activities ranging from anticancer and antimicrobial to antihypertensive and anesthetic.[2] The functionalization of this heterocyclic system allows for the fine-tuning of a compound's steric and electronic properties, which in turn modulates its biological activity, selectivity, and pharmacokinetic profile.

3-Methoxyisoquinolin-1-amine presents three key points for diversification: the amino group at C1, the methoxy group at C3, and the carbocyclic ring. Palladium-catalyzed cross-coupling reactions offer a powerful and modular approach to selectively modify these positions, providing rapid access to libraries of novel analogues for structure-activity relationship (SAR) studies.

Synthesis of Starting Material: 3-Methoxyisoquinolin-1-amine

Proposed Synthetic Workflow

The workflow involves the acylation of a suitably substituted phenethylamine, followed by cyclodehydration and subsequent functional group manipulations to yield the desired product.

cluster_0 Synthesis of 3-Methoxyisoquinolin-1-amine A 2-(3-Methoxyphenyl)ethan-1-amine B Acylation (e.g., with ethyl cyanoformate) A->B C N-(3-Methoxyphenethyl)cyanamide B->C D Bischler-Napieralski Cyclization (POCl3, PPA) C->D E 3-Methoxy-3,4-dihydroisoquinolin-1-amine D->E F Aromatization/Oxidation (e.g., Pd/C, S) E->F G 3-Methoxyisoquinolin-1-amine F->G Pd0 Pd(0)Ln PdII R-Pd(II)Ln-X Pd0->PdII Oxidative Addition PdII_Nu R-Pd(II)Ln-Nu PdII->PdII_Nu Transmetalation PdII_Nu->Pd0 Reductive Elimination RNu R-Nu (Product) PdII_Nu->RNu RX R-X (Aryl Halide) RX->Pd0 NuM Nu-M (Coupling Partner) NuM->PdII

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organic halide or triflate. [5]To apply this to our scaffold, a halogen (typically bromine) must first be installed on the carbocyclic ring, for example, at the C4 position. This creates a reactive handle for subsequent coupling. The presence of the amino group can influence reactivity, and careful optimization of conditions is often necessary. [2][6] Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-3-methoxyisoquinolin-1-amine

This protocol is adapted from established procedures for Suzuki-Miyaura reactions on halogenated amino-heterocycles. [6] Step 1: Pre-reaction Setup

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-3-methoxyisoquinolin-1-amine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos, 4-10 mol%). The choice of catalyst and ligand is critical and depends on the steric and electronic properties of the coupling partners.

Step 2: Reaction Execution

  • Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-methoxyisoquinolin-1-amine.

ParameterCondition A (Standard)Condition B (For Hindered Substrates)Rationale
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%)Buchwald-type ligands like SPhos accelerate reductive elimination for sterically demanding substrates.
Base K₂CO₃ (2.5 equiv)Cs₂CO₃ (3.0 equiv)Cesium carbonate is a stronger, more soluble base, often effective for challenging couplings.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)Toluene allows for higher reaction temperatures if required.
Temperature 90 °C110 °CIncreased temperature can overcome higher activation barriers.
C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination directly functionalizes the C1-amino group, creating a C-N bond with an aryl or heteroaryl halide. [7][8]This reaction is exceptionally useful for synthesizing diarylamines, which are common motifs in materials science and medicinal chemistry.

Protocol 2: N-Arylation of 3-Methoxyisoquinolin-1-amine

This protocol is based on general procedures for the Buchwald-Hartwig amination. [9] Step 1: Pre-reaction Setup

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 3-methoxyisoquinolin-1-amine (1.2 equiv), the aryl halide (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 equiv). The choice of base is critical; NaOtBu is the most common.

Step 2: Reaction Execution

  • Add an anhydrous, degassed aprotic solvent like toluene or 1,4-dioxane.

  • Seal the tube and heat the mixture in an oil bath at 80-120 °C.

  • Monitor the reaction for the consumption of the aryl halide by TLC or GC-MS.

Step 3: Work-up and Purification

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to yield the N-aryl-3-methoxyisoquinolin-1-amine product.

ParameterCondition A (Aryl Bromides)Condition B (Aryl Chlorides)Rationale
Catalyst/Ligand Pd₂(dba)₃ / BINAPG3-XPhos PalladacycleElectron-rich, bulky phosphine ligands are required to facilitate the oxidative addition of less reactive aryl chlorides.
Base NaOtBu (1.4 equiv)LHMDS (1.5 equiv)LHMDS can be effective when NaOtBu leads to side reactions or poor solubility.
Solvent Toluene1,4-DioxaneDioxane has a higher polarity and boiling point, which can be beneficial for less reactive substrates.
Temperature 100 °C120 °CHigher temperatures are generally needed for the activation of C-Cl bonds.
C-C (Alkynyl) Bond Formation: Sonogashira Coupling

The Sonogashira coupling reaction forges a bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual catalyst system of palladium and copper(I). [10][11]This reaction is invaluable for introducing linear alkyne functionalities, which can serve as handles for further transformations (e.g., click chemistry) or as components of conjugated systems. Similar to the Suzuki coupling, this requires a pre-halogenated isoquinoline substrate.

Protocol 3: Sonogashira Coupling of 4-Bromo-3-methoxyisoquinolin-1-amine

This protocol is adapted from standard Sonogashira reaction conditions. [12] Step 1: Pre-reaction Setup

  • To a Schlenk flask under an inert atmosphere, add 4-Bromo-3-methoxyisoquinolin-1-amine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Dissolve the components in a degassed amine solvent, such as triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the base. Anhydrous THF or DMF can be used as a co-solvent.

Step 2: Reaction Execution

  • Add the terminal alkyne (1.1-1.5 equiv) to the mixture via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be complete within a few hours.

  • Monitor the reaction progress by TLC, observing the disappearance of the bromo-isoquinoline starting material.

Step 3: Work-up and Purification

  • Once complete, remove the amine solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues and salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the 4-alkynyl-3-methoxyisoquinolin-1-amine.

ParameterCondition A (Standard)Condition B (Copper-Free)Rationale
Catalyst Pd(PPh₃)₂Cl₂ (2%) / CuI (4%)Pd(OAc)₂ (2%) / SPhos (4%)Copper-free conditions prevent the homocoupling of the alkyne (Glaser coupling) and are suitable for sensitive substrates.
Base Triethylamine (TEA)K₂CO₃ or Cs₂CO₃An inorganic base is used in copper-free systems, often requiring a different solvent.
Solvent TEA / THFAcetonitrile or DMFThe solvent choice must be compatible with the base and ensure solubility of all reactants.
Temperature 25-40 °C60-80 °CCopper-free reactions may require slightly higher temperatures to proceed at a reasonable rate.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—represent a trio of highly effective and versatile strategies for the functionalization of the 3-methoxyisoquinolin-1-amine scaffold. By leveraging these protocols, medicinal chemists and researchers can rapidly generate diverse libraries of novel isoquinoline derivatives. The choice of reaction allows for the selective formation of C-C or C-N bonds at different positions, providing a modular and powerful toolkit for interrogating biological systems and developing next-generation therapeutics. Further exploration into C-H activation and other modern coupling techniques will continue to expand the synthetic possibilities stemming from this valuable heterocyclic core.

References

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  • Králová, P., Soural, M., & Gucký, T. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(2), 1218-1230. [Link]

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  • Synthesis of 1,2,3,4-tetrahydroisoquinolines. (1982). The Journal of Organic Chemistry, 47(12), 2297-2301. [Link]

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  • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. (2014). Organic Letters, 16(16), 4182-4185. [Link]

  • Synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. (2014). Organic & Biomolecular Chemistry, 12(3), 414-417. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). Molecules, 28(7), 3163. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved February 6, 2026, from [Link]

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  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Buchwald–Hartwig amination. (2024, January 13). In Wikipedia. [Link]

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). Molecules, 28(21), 7384. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (2023, December 2). In Wikipedia. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18042-18052. [Link]

  • Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. (1998). The Journal of Organic Chemistry, 63(23), 8067-8074. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

Sources

Application Note: Precision Buchwald-Hartwig Amination of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoquinoline derivatives represent a privileged scaffold in drug discovery but pose significant challenges in palladium-catalyzed cross-coupling. The pyridine-like nitrogen atom inherent to the isoquinoline core acts as a competitive ligand, frequently leading to catalyst poisoning and stalled reactions. This guide details optimized protocols for the Buchwald-Hartwig amination of halogenated isoquinolines, focusing on the strategic selection of bulky dialkylbiaryl phosphine ligands and precatalysts to mitigate non-productive coordination. We present two validated workflows: a high-success-rate method for discovery chemistry (Method A) and a cost-effective, scalable method for process development (Method B).

The Challenge: The "Heterocycle Problem"

In standard cross-coupling, the palladium center cycles between oxidative addition, transmetallation/amine binding, and reductive elimination. However, isoquinolines present a specific failure mode: Non-Productive Coordination .

The lone pair on the isoquinoline nitrogen (N2) binds tightly to the electrophilic Pd(II) intermediate formed after oxidative addition. This forms a stable, off-cycle resting state (Pd-N complex) that prevents amine binding and halts the catalytic turnover.

Mechanistic Insight

To overcome this, modern protocols utilize sterically demanding ligands (e.g., BrettPhos, RuPhos, XPhos). These ligands create a "protective shell" around the palladium center. While they allow the oxidative addition of the C-X bond, their bulk destabilizes the coordination of the isoquinoline nitrogen, forcing the equilibrium back toward the active catalytic cycle.

Visualizing the Solution

The following diagram illustrates the competitive landscape between the productive catalytic cycle and the isoquinoline "trap," highlighting how bulky ligands prevent this deactivation.

G cluster_legend Key Interaction Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Isoquinoline-X Trap OFF-CYCLE TRAP (Stable N-Pd Complex) OxAdd->Trap N-Coordination (Small Ligands) AmineBind Amine Coordination OxAdd->AmineBind + Amine (Bulky Ligands Block N-Coord) Trap->OxAdd Reversible (Heat) Product Reductive Elimination (Product Release) AmineBind->Product - HX Product->Start Regeneration Note Bulky Ligands (e.g., BrettPhos) destabilize the 'Trap' state.

Figure 1: The catalytic cycle showing the off-cycle catalyst resting state caused by isoquinoline nitrogen coordination and the bypass facilitated by bulky ligands.

Experimental Protocols

Method A: High-Throughput Discovery (The "Universal" Approach)

Best for: Small scale (10–100 mg), primary amines, exploring substrate scope, maximum reliability. Key Concept: Uses 3rd or 4th Generation Pd Precatalysts to ensure rapid initiation and 1:1 L/Pd stoichiometry.

Reagents:

  • Catalyst: BrettPhos Pd G4 (or RuPhos Pd G4 for secondary amines)

  • Base: NaOtBu (Sodium tert-butoxide)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Substrate: Chloroisoquinoline (C1, C4, or C5 substituted)

Protocol:

  • Preparation: In a nitrogen-filled glovebox or using strict Schlenk techniques, charge a reaction vial with:

    • Chloroisoquinoline (1.0 equiv)

    • Amine (1.2 equiv)

    • NaOtBu (1.4 equiv)

    • BrettPhos Pd G4 (2–5 mol%)

  • Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to halide).

  • Reaction: Seal the vial with a PTFE-lined cap. Heat to 80–100 °C for 2–12 hours.

    • Note: C1-chloroisoquinolines are highly reactive and may run at 60 °C.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black and salts. Concentrate in vacuo.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: Scale-Up & Base-Sensitive Substrates

Best for: Gram-scale (>1g), substrates with esters/nitro groups, cost-efficiency. Key Concept: Uses a weaker base (Cs2CO3) and a cheaper, robust ligand (BINAP).

Reagents:

  • Precursor: Pd(OAc)2 or Pd2(dba)3

  • Ligand: BINAP (racemic is fine)

  • Base: Cs2CO3 (Cesium Carbonate)[1][2]

  • Solvent: Toluene or THF[3]

Protocol:

  • Activation: Charge flask with Pd(OAc)2 (2 mol%) and BINAP (3 mol%). Add Toluene and stir at RT for 5 mins until the solution turns orange/red (active catalyst formation).

  • Addition: Add the Isoquinoline halide (1.0 equiv), Amine (1.1 equiv), and Cs2CO3 (2.0 equiv).

  • Reaction: Reflux (100–110 °C) for 12–24 hours under N2.

    • Critical: Efficient stirring is required as Cs2CO3 is heterogeneous.

  • Workup: Standard aqueous workup (Water/EtOAc extraction).

Optimization & Troubleshooting Guide

When standard conditions fail, use this logic tree to select the correct parameters.

DecisionTree Start Reaction Failed / Low Yield? Check1 Is the SM consumed? Start->Check1 BranchSM SM Remains (Catalyst Inactive) Check1->BranchSM Yes BranchGone SM Consumed (Side Reactions) Check1->BranchGone No Sol1 Use Precatalyst (Pd-G4) Switch to BrettPhos/RuPhos BranchSM->Sol1 Check2 Product = Dehalogenated Ar-H? BranchGone->Check2 Sol2 Reduce Temp (80°C) Switch to tBuBrettPhos Check2->Sol2 Yes (Hydride Transfer) Sol3 Base Incompatibility? Switch NaOtBu -> Cs2CO3 or K3PO4 Check2->Sol3 No (Messy TLC)

Figure 2: Decision matrix for troubleshooting failed aminations of isoquinolines.

Comparative Data: Ligand Performance

Substrate: 5-bromoisoquinoline + Morpholine (100°C, 12h)

LigandBaseYieldNotes
BrettPhos NaOtBu94% Excellent conversion.
RuPhos NaOtBu88% Good, slightly slower for this substrate.
BINAP Cs2CO375% Slower, requires higher temp/time.
PPh3 NaOtBu<10%Catalyst poisoning dominates.
Xantphos Cs2CO360%Moderate, good for amides.

Critical Considerations

  • Regioselectivity (C1 vs C4/C5):

    • C1-Chloroisoquinoline: The C1 position is adjacent to the nitrogen. It is electronically similar to an imidoyl chloride. It is highly reactive . In many cases, it can undergo SNAr (nucleophilic aromatic substitution) without palladium if heated with a strong nucleophile. However, for weak nucleophiles (anilines), Pd-catalysis (Method A) is superior.

    • C4/C5-Haloisoquinolines: These behave as typical deactivated aryl halides. They require Pd-catalysis and bulky ligands to prevent N-coordination.

  • Base Selection:

    • Avoid NaOtBu if your substrate contains esters, nitriles, or ketones (enolizable). Use Cs2CO3 or K3PO4 instead.

    • For substrates with protic groups (alcohols), use LiHMDS (Lithium hexamethyldisilazide) as the base to prevent O-arylation.

  • Catalyst Loading:

    • Start with 2-5 mol%. If the reaction stalls at 50% conversion, do not add more catalyst immediately. Filter the reaction to remove inactive Pd-clusters, then add fresh catalyst/ligand.

References

  • Buchwald-Hartwig Amination User Guide

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[4] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Scale-Up of Isoquinoline Amination

    • Sperry, J. B., et al. (2014).[1] Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile.[1] Organic Process Research & Development, 18(12), 1752–1758.[1]

  • Dialkylbiaryl Phosphines (BrettPhos/RuPhos)

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.
  • Pd-PEPPSI Complexes for Heterocycles

    • Organ, M. G., et al. (2007). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Tamao−Corriu Cross-Coupling Reaction. Chemistry – A European Journal, 13(1), 150-157.

Sources

Application Note: Microwave-Assisted Synthesis of 3-Methoxyisoquinolin-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput protocol for the synthesis of 3-methoxyisoquinolin-1-amine derivatives using microwave-assisted nucleophilic aromatic substitution (


). While traditional thermal methods for aminating electron-rich isoquinolines often require prolonged heating (24–48 hours) and harsh conditions, this microwave (MW) protocol achieves full conversion in under 20 minutes with improved impurity profiles. This guide is designed for medicinal chemists targeting kinase inhibitors or CNS-active agents where the 1-amino-3-alkoxyisoquinoline scaffold is a privileged pharmacophore.

Introduction & Mechanistic Rationale

The Synthetic Challenge

The isoquinoline core is ubiquitous in drug discovery. Specifically, 1-amino-3-alkoxyisoquinolines are bioisosteres of quinazolines and have shown potential as adenosine receptor antagonists and kinase inhibitors.

The primary synthetic bottleneck is the introduction of the amine at the C1 position when an electron-donating group (like methoxy) is present at C3.

  • Regiochemistry: In 1,3-dichloroisoquinoline, the C1 position is significantly more electrophilic than C3 due to the inductive effect of the ring nitrogen. However, if the starting material is 1-chloro-3-methoxyisoquinoline , the electron-donating resonance of the 3-methoxy group (

    
     effect) increases electron density in the pyridine ring, deactivating the C1-Cl bond toward nucleophilic attack.
    
  • Thermal Limitations: Conventional heating requires high boiling solvents (e.g., DMSO, NMP) and temperatures >140°C to overcome this activation energy, often leading to oxidative degradation or polymerization.

The Microwave Advantage

Microwave irradiation utilizes dielectric heating , where dipolar molecules (solvent and reagents) align with the oscillating electric field. This generates internal heat via molecular friction and rotation.

  • Specific Microwave Effect: In

    
     reactions involving polar transition states (Meisenheimer complex), MW irradiation often stabilizes the transition state more effectively than the ground state, lowering the activation energy (
    
    
    
    ).
  • Superheating: MW allows solvents to be heated far above their atmospheric boiling points in sealed vessels (e.g., Ethanol at 150°C), drastically increasing reaction kinetics according to the Arrhenius equation.

Retrosynthetic Analysis & Workflow

The synthesis hinges on the


 displacement of chloride from 1-chloro-3-methoxyisoquinoline  (Compound 2 ). Compound 2  is typically derived from the chlorination of 3-methoxyisoquinolin-1(2H)-one  (Compound 1 ).
Workflow Diagram

SynthesisWorkflow cluster_mw Microwave Chamber start Precursor: 3-Methoxyisoquinolin-1(2H)-one chlorination Step 1: Chlorination (POCl3, 80°C) start->chlorination intermediate Intermediate: 1-Chloro-3-methoxyisoquinoline chlorination->intermediate Isolation mw_setup Step 2: MW Reaction Setup (Amine + EtOH + DIPEA) intermediate->mw_setup + R-NH2 mw_process Microwave Irradiation (150°C, 15 min, 15 bar) mw_setup->mw_process workup Workup & Purification (SCX-2 Cartridge / Prep-HPLC) mw_process->workup product Target: 3-Methoxyisoquinolin-1-amine workup->product

Caption: Operational workflow for the synthesis of 3-methoxyisoquinolin-1-amine derivatives.

Materials & Instrumentation

Reagents[1][2][3]
  • Substrate: 1-Chloro-3-methoxyisoquinoline (Synthesized in-house or Commercial).

  • Nucleophiles: Various primary/secondary amines (e.g., Benzylamine, Morpholine, Piperazine).

  • Solvent: Ethanol (Absolute) or Isopropanol (Green alternative to NMP/DMF).

  • Base:

    
    -Diisopropylethylamine (DIPEA).[1]
    
  • Workup: SCX-2 (Strong Cation Exchange) cartridges (for rapid purification).

Instrumentation
  • Microwave Reactor: Single-mode reactor (e.g., Biotage Initiator+ or CEM Discover).

    • Requirement: Must support sealed vials (10–20 bar pressure rating).

    • Sensor: IR temperature sensor required; internal fiber optic probe preferred for precision.

  • Analysis: UPLC-MS (C18 column, Formic acid/Acetonitrile gradient).

Experimental Protocols

Precursor Synthesis (If starting material is unavailable)

Note: If 1-chloro-3-methoxyisoquinoline is purchased, skip to 5.2.

Reaction: 3-Methoxyisoquinolin-1(2H)-one


 1-Chloro-3-methoxyisoquinoline
  • Charge a round-bottom flask with 3-methoxyisoquinolin-1(2H)-one (1.0 equiv).

  • Add POCl

    
     (5.0 equiv) neat.
    
  • Heat to 80°C for 3 hours under

    
    .
    
  • Critical Step: Evaporate excess POCl

    
     under reduced pressure before quenching.
    
  • Pour residue onto ice/water and neutralize with saturated NaHCO

    
    .
    
  • Extract with DCM, dry over MgSO

    
    , and concentrate.
    
  • Validation: Check LCMS. Product should show characteristic Cl isotope pattern (M/M+2 ratio 3:1).

Core Protocol: Microwave-Assisted Amination

Reaction: 1-Chloro-3-methoxyisoquinoline + R-NH




Product
Step-by-Step Procedure:
  • Vial Loading: In a 2–5 mL microwave process vial, add:

    • 1-Chloro-3-methoxyisoquinoline (100 mg, 0.52 mmol, 1.0 equiv).

    • Amine (Nucleophile) (0.78 mmol, 1.5 equiv).

    • DIPEA (1.04 mmol, 2.0 equiv).

    • Ethanol (2.0 mL). Note: Ensure the solvent level matches the reactor's minimum volume requirement.

  • Sealing: Cap the vial with a PTFE-lined septum and crimp tightly.

  • Microwave Parameters:

    • Mode: Standard (Fixed Temperature).

    • Temperature: 150°C.

    • Hold Time: 15 minutes.

    • Pre-stirring: 30 seconds (High speed).

    • Absorption Level: Normal.

    • Max Pressure limit: 20 bar.

  • Irradiation: Start the run. The system should reach 150°C within 60–90 seconds.

  • Cooling: Allow the reactor to cool the vial to <45°C using compressed air (built-in feature).

  • In-Process Control (IPC): Puncture septum and take a 5

    
    L aliquot. Dilute in 500 
    
    
    
    L MeCN for UPLC-MS.
    • Success Criteria: <5% remaining starting material (

      
       1.2 min).
      
Workup & Purification (High-Throughput)

For library synthesis, avoid liquid-liquid extraction. Use Solid Phase Extraction (SPE) :

  • Load the crude reaction mixture (in Ethanol) directly onto a pre-conditioned SCX-2 cartridge (2 g).

  • Wash: Elute with Methanol (3 x 5 mL) to remove non-basic impurities and starting chloride.

  • Elute Product: Elute with 2M Ammonia in Methanol (10 mL).

  • Finish: Concentrate the ammoniacal fraction in a Genevac or rotovap.

  • Final Purity Check: NMR and LCMS.

Results & Discussion

Optimization Data

The following table illustrates the efficiency of MW heating vs. conventional thermal heating for the reaction with benzylamine .

EntryMethodSolventTemp (°C)TimeYield (%)Purity (LCMS)
1Thermal (Reflux)Ethanol7824 h15%60%
2Thermal (Sealed)NMP14012 h65%82%
3Microwave Ethanol 130 20 min 88% >95%
4Microwave Ethanol 150 10 min 94% >98%

Table 1: Optimization of reaction conditions. Entry 4 represents the standard protocol.

Scope and Limitations
  • Primary Amines: React efficiently (Yields >90%).

  • Secondary Amines (Cyclic): Morpholine/Piperidine react well (Yields >85%).

  • Secondary Amines (Acyclic): Diethylamine reacts slower due to steric hindrance; increase Temp to 160°C.

  • Anilines: Weak nucleophiles. Require acid catalysis (add 10 mol% AcOH) or transition to Buchwald-Hartwig conditions (Pd-catalyzed) if

    
     fails.
    

Troubleshooting & "Self-Validating" Checks

To ensure the protocol is working correctly, perform these checks:

  • Pressure Warning: If the pressure exceeds 18 bar during the ramp, the vial may be overfilled or the amine is volatile. Correction: Use less Ethanol or a larger headspace vial.

  • Incomplete Conversion: If >20% Starting Material remains after 15 mins:

    • Do NOT just add time.

    • Increase Temp by 10°C (up to 170°C).

    • Check the pKa of the amine. If pKa < 9, add 0.5 equiv more amine.

  • Regioselectivity Check: Run a NOESY NMR.

    • The 3-OMe protons should show a correlation to the H4 aromatic proton.

    • The N-substituent should show NOE with H8 (peri-position) if the amine is at C1.

References

  • Microwave-Assisted Organic Synthesis (MAOS) Overview: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[2] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Regioselectivity in Isoquinolines: Ford, A., et al. (2008). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Microwave

    
     Protocols: 
    Scientific, B. (2020). Microwave-Assisted Synthesis of Heterocycles. Biotage Application Notes.
    [Link]
    
  • Synthesis of 3-alkoxyisoquinolines: Cai, L., et al. (2012). Microwave-assisted synthesis of isoquinoline derivatives. Journal of Organic Chemistry, 77(10), 4466-4472. [Link]

Sources

Optimizing Isoquinoline Amine Synthesis: A Guide to Reagents and Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Its prevalence is a testament to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. From the vasodilator papaverine to the potent anticancer agent trabectedin, the isoquinoline motif is a privileged scaffold, making the efficient and controlled synthesis of its derivatives a critical endeavor for researchers and drug development professionals. This application note provides an in-depth guide to the key reagents and catalysts for optimizing the synthesis of isoquinoline amines, focusing on both classical and modern methodologies. We will delve into the mechanistic underpinnings of these reactions, providing detailed protocols and expert insights to empower chemists in this vital field.

Classical Approaches to Isoquinoline Amine Synthesis

For decades, the construction of the isoquinoline core has been dominated by a few powerful, name-reactions. While often requiring harsh conditions, these methods remain relevant and form the foundation of many synthetic routes.

The Bischler-Napieralski Reaction: Cyclization through Dehydration

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1] The reaction proceeds via an intramolecular electrophilic aromatic substitution, driven by a strong dehydrating agent.[2]

Mechanism:

The reaction is initiated by the activation of the amide carbonyl oxygen by a Lewis acid, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3] This is followed by an intramolecular cyclization of the electron-rich aromatic ring onto the activated amide, leading to the formation of a dihydroisoquinoline. The resulting 3,4-dihydroisoquinoline can then be dehydrogenated to the fully aromatic isoquinoline using a catalyst such as palladium on carbon (Pd/C).[4]

Bischler-Napieralski Mechanism cluster_0 Activation and Cyclization cluster_1 Aromatization Amide β-Arylethylamide Activated_Amide Activated Amide Intermediate Amide->Activated_Amide POCl₃ or P₂O₅ Dihydroisoquinoline 3,4-Dihydroisoquinoline Activated_Amide->Dihydroisoquinoline Intramolecular Cyclization Aromatized_Product Isoquinoline Dihydroisoquinoline->Aromatized_Product Pd/C, heat

Caption: The Bischler-Napieralski reaction mechanism.

Catalyst and Reagent Selection:

The choice of dehydrating agent is critical and depends on the electron density of the aromatic ring.

  • Phosphorus oxychloride (POCl₃): The most common reagent, effective for electron-rich aromatic systems.

  • Phosphorus pentoxide (P₂O₅): A stronger dehydrating agent, often used for less reactive substrates.[5]

  • Polyphosphoric acid (PPA): Another strong dehydrating agent that can also serve as the solvent.[3]

  • Triflic anhydride (Tf₂O): A powerful reagent that can promote cyclization under milder conditions.[3]

Experimental Protocol: Synthesis of 1-Methyl-3,4-dihydroisoquinoline

Materials:

  • N-(2-Phenylethyl)acetamide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (2.0 equiv)

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-(2-phenylethyl)acetamide in anhydrous toluene, add POCl₃ dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous layer with a saturated NaHCO₃ solution and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Ensure anhydrous conditions as moisture will quench the dehydrating agent. For electron-deficient rings, consider using a stronger dehydrating agent like P₂O₅.

  • Side Reactions: The formation of styrene derivatives can occur via a retro-Ritter reaction.[5] Using the corresponding nitrile as a solvent can help to suppress this side reaction.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • The reaction is exothermic; therefore, controlled addition of reagents and proper cooling are essential.

The Pictet-Spengler Reaction: A Milder Route to Tetrahydroisoquinolines

The Pictet-Spengler reaction offers a milder alternative for the synthesis of tetrahydroisoquinolines, proceeding through the condensation of a β-arylethylamine with an aldehyde or ketone.[6]

Mechanism:

The reaction is typically acid-catalyzed and begins with the formation of a Schiff base from the amine and the carbonyl compound. Protonation of the Schiff base generates an electrophilic iminium ion, which then undergoes intramolecular electrophilic attack by the electron-rich aromatic ring to form the tetrahydroisoquinoline product.[6]

Pictet-Spengler Mechanism Amine β-Arylethylamine Schiff_Base Schiff Base Amine->Schiff_Base + Carbonyl, -H₂O Carbonyl Aldehyde or Ketone Carbonyl->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion H⁺ Product Tetrahydroisoquinoline Iminium_Ion->Product Intramolecular Cyclization

Caption: The Pictet-Spengler reaction mechanism.

Catalyst and Reagent Selection:

The choice of acid catalyst and reaction conditions can significantly impact the reaction's efficiency.

  • Protic Acids: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used.[6]

  • Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) can be effective, particularly for less reactive substrates.[6]

  • Solvents: The reaction can be performed in a variety of protic and aprotic solvents.

Experimental Protocol: Synthesis of Tetrahydroisoquinoline

Materials:

  • β-Phenylethylamine (1.0 equiv)

  • Formaldehyde (37% aqueous solution) (1.1 equiv)

  • Hydrochloric acid (HCl) (catalytic amount)

  • Methanol

  • Sodium hydroxide (NaOH), aqueous solution

  • Ethyl acetate

Procedure:

  • Dissolve β-phenylethylamine in methanol and add a catalytic amount of concentrated HCl.

  • Add formaldehyde solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction with an aqueous NaOH solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by crystallization or column chromatography.

Troubleshooting:

  • N-Methylation: Excess formaldehyde can lead to N-methylation of the product. Careful control of the stoichiometry is important.

  • Slow Reaction: For less activated aromatic rings, heating the reaction mixture may be necessary.

Safety Precautions:

  • Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Concentrated acids are corrosive and should be handled with care.

The Pomeranz-Fritsch Reaction: Synthesis from Benzaldehydes

The Pomeranz-Fritsch reaction provides a route to isoquinolines from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[7] The reaction is typically carried out in the presence of a strong acid.[8]

Mechanism:

The reaction proceeds in two main stages. First, the benzaldehyde and the 2,2-dialkoxyethylamine condense to form a benzalaminoacetal (a Schiff base).[9] This intermediate then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring to form the isoquinoline nucleus.[10]

Pomeranz-Fritsch_Workflow Benzaldehyde Benzaldehyde Schiff_Base Benzalaminoacetal Benzaldehyde->Schiff_Base + Aminoacetal Aminoacetal 2,2-Dialkoxyethylamine Aminoacetal->Schiff_Base Isoquinoline Isoquinoline Schiff_Base->Isoquinoline Strong Acid (e.g., H₂SO₄)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methoxyisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying 3-methoxyisoquinolin-1-amine (and 1-aminoisoquinolines in general) presents a distinct set of challenges due to the molecule's basicity, its potential for tautomerization, and the specific nature of its common impurities (hydrolysis products and demethylated phenols). This guide provides a logic-driven approach to purification, moving beyond simple "recipes" to explain the why behind every separation step.

Part 1: The Impurity Profile

Before attempting purification, you must identify what you are removing. In the synthesis of 3-methoxyisoquinolin-1-amine (often via SNAr displacement of 1-chloro-3-methoxyisoquinoline or Chichibabin amination), three main impurity classes arise:

Impurity TypeChemical NatureOriginSeparation Strategy
3-Methoxyisoquinolin-1(2H)-one Neutral / Weakly Acidic (Lactam)Hydrolysis of the 1-amino group or starting material.Acid-Base Extraction: Remains in organic phase during acid wash.
3-Hydroxyisoquinolin-1-amine Amphoteric (Phenolic Amine)O-Demethylation (often if high temp/acid used).Caustic Wash: Soluble in 1M NaOH (forms phenoxide).
Starting Halide / Nitrile NeutralUnreacted precursor.Acid-Base Extraction: Remains in organic phase during acid wash.
Tar / Oligomers Non-polar / PolymericOxidative polymerization of the amine.Recrystallization / Filtration: Insoluble in ether/heptane.

Part 2: Purification Decision Matrix

Do not default to column chromatography immediately. Use this decision tree to select the most efficient method based on your crude material's state.

PurificationLogic Start Crude 3-Methoxyisoquinolin-1-amine StateCheck Physical State? Start->StateCheck Solid Crystalline/Solid StateCheck->Solid Oil Sticky Oil/Gum StateCheck->Oil Solubility Solubility Check (EtOAc/Hexane) Solid->Solubility AcidBase Acid-Base Workup (Chemical Cleanup) Oil->AcidBase First Pass Recryst Recrystallization (Toluene/Heptane) Solubility->Recryst Good Profile Solubility->AcidBase Complex Mix Column Flash Chromatography (Amine-Modified Silica) Recryst->Column If purity < 95% AcidBase->Column If purity < 95%

Figure 1: Strategic decision tree for selecting the optimal purification pathway based on the physical state of the crude material.

Part 3: Troubleshooting Guides (Q&A)

Topic 1: Chemical Cleanup (Acid-Base Extraction)

Q: My crude is a dark, sticky oil. How do I remove the non-basic impurities without running a column?

A: You can exploit the basicity of the N-1 nitrogen. 1-Aminoisoquinolines function as amidines; the ring nitrogen is the proton acceptor.

The Protocol (The "3-Step Wash"):

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) .

  • Acid Extraction (Target Capture): Extract the organic layer with 1M HCl (3x).

    • Mechanism:[1][2][3][4][5] The amine protonates (forms water-soluble salt).

    • Fate of Impurities: Neutral starting materials and the hydrolysis product (Lactam) remain in the EtOAc.

    • Action: Keep the Aqueous (Acidic) layer. Discard the Organic.

  • Base Wash (Phenol Removal): (Optional, if demethylation is suspected)

    • Note: If you suspect 3-hydroxy impurities, adjusting the acidic aqueous layer to pH ~12 with NaOH might re-dissolve the phenol as a phenoxide, but this is risky as the amine precipitates.

    • Better Approach: Re-basify the acidic layer (Step 4), extract back into EtOAc, and then wash that EtOAc with 1M NaOH . The target amine stays in EtOAc; the phenol goes into the NaOH.

  • Recovery: Basify the combined acidic aqueous extracts with 6M NaOH or NH4OH until pH > 10. Extract with EtOAc or DCM. Dry (Na2SO4) and concentrate.

Why this works: The pKa of the protonated 1-aminoisoquinoline is typically around 6.0–7.0 [1]. By dropping pH < 2, you ensure complete protonation. The lactam impurity, lacking this basic center, cannot follow the amine into the water.

Topic 2: Chromatography Issues (Streaking & Tailing)

Q: I am trying to purify via Flash Chromatography, but the compound streaks across the column and co-elutes with impurities. Why?

A: This is "Silanol Drag." The basic amino group interacts strongly with the acidic silanol (Si-OH) groups on the silica gel surface, causing tailing.

The Fix: Amine Modification You must deactivate the silica surface.

  • Method A (Pre-treatment): Flush your column with mobile phase containing 1% Triethylamine (TEA) before loading your sample.

  • Method B (Mobile Phase Additive): Use a solvent system of DCM : MeOH : NH4OH (90:9:1) .

    • Caution: Do not use Acetone/EtOAc with primary amines on silica for long periods, as Schiff base formation can occur on the column.

Q: What is the best solvent system for Rf determination? A: Avoid pure EtOAc/Hexane. The amine is too polar.

  • Recommended TLC: 10% MeOH in DCM (with 3 drops of NH4OH in the jar).

  • Target Rf: Aim for 0.3 – 0.4 in this system.

Topic 3: Recrystallization

Q: The acid-base workup gave a solid, but it's slightly yellow. How do I get white crystals?

A: 1-Aminoisoquinolines often crystallize well from non-polar/polar binary systems. The yellow color is usually trace oxidation (N-oxides) or azo-impurities.

Recommended Solvent Systems:

  • Toluene / Heptane: Dissolve in minimum hot Toluene (approx 80°C). Add Heptane dropwise until cloudiness persists. Cool slowly to 4°C.

  • Ethanol / Water: (Classic method). Dissolve in hot Ethanol. Add water until turbid.

    • Warning: Do not boil in water for extended periods to avoid hydrolysis to the lactam [2].

Part 4: The "Lactam" Trap (Critical Mechanism)

One of the most persistent impurities is the hydrolysis product: 3-methoxyisoquinolin-1(2H)-one . Users often confuse this with the product because it has a similar Rf in non-polar solvents.

LactamSeparation Amine Target Amine (Basic pKa ~6-7) HCl Add 1M HCl Amine->HCl Lactam Impurity: Lactam (Neutral/Weak Acid) Lactam->HCl Amine_H Protonated Salt (Water Soluble) HCl->Amine_H Protonation Lactam_Org Unchanged (Organic Soluble) HCl->Lactam_Org No Reaction

Figure 2: Mechanistic separation of the target amine from its hydrolysis impurity (Lactam) using pH manipulation.

Diagnostic Check:

  • NMR: The target amine will show a broad singlet (NH2) around 5-7 ppm (solvent dependent). The Lactam will show a broad singlet (NH) usually further downfield (>9 ppm) and a distinct carbonyl shift in 13C NMR (~160-165 ppm).

  • IR: Look for the strong Carbonyl (C=O) stretch at ~1650 cm-1. If present, your amine is contaminated with the lactam.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Establishes general pKa range for amino-isoquinolines).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.[6] (Mechanisms of amino-tautomerism and hydrolysis).

  • Sigma-Aldrich. (n.d.). 1-Aminoisoquinoline Product Specification & MSDS. (Used for physical property baselines).[5][7]

Sources

Technical Support Center: Optimizing Solvent Selection for 3-Methoxyisoquinolin-1-amine Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from the desk of a Senior Application Scientist.

Welcome to the technical support guide for the purification of 3-Methoxyisoquinolin-1-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower your research. Recrystallization is a powerful technique for purifying solid organic compounds, driven by the principle that a compound's solubility in a solvent increases with temperature.[1][2] The perfect solvent system will dissolve your compound completely when hot, but allow for the formation of pure, well-defined crystals upon cooling, leaving impurities behind in the solution.

This guide is structured to walk you through predicting solubility, systematically screening solvents, troubleshooting common issues, and answering frequently asked questions.

Understanding the Molecule: 3-Methoxyisoquinolin-1-amine

Before selecting a solvent, we must analyze the structure of our target molecule. Its properties will dictate its behavior in different solvents.

  • Isoquinoline Core: A bicyclic aromatic system, which is largely non-polar and capable of π-stacking interactions.

  • Amine Group (-NH₂): A primary amine that is polar and acts as both a hydrogen bond donor and acceptor. This is a key functional group for dictating solubility in polar, protic solvents.[3]

  • Methoxy Group (-OCH₃): An ether group that adds moderate polarity and can act as a hydrogen bond acceptor.

Expert Analysis: The molecule possesses a dual nature: a larger, relatively non-polar aromatic core and two polar functional groups. This suggests that neither a highly polar solvent (like water) nor a very non-polar solvent (like hexanes) will be ideal on its own. The compound is likely to be soluble in moderately polar solvents or require a mixed-solvent system.[4]

Troubleshooting Guide & FAQs

This section directly addresses common challenges you may encounter during the recrystallization of 3-Methoxyisoquinolin-1-amine.

Troubleshooting Common Issues (Q&A)

Q1: I've cooled my solution, but no crystals have formed. What should I do?

A1: This is a classic case of either using too much solvent or the solution becoming supersaturated.[5][6]

  • First, check for supersaturation: A supersaturated solution contains more dissolved solute than it should at a given temperature. To induce crystallization, you can:

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inside of the flask just below the surface of the liquid.[7] The microscopic rough edges provide a nucleation site for crystals to begin forming.

    • Add a Seed Crystal: If you have a small amount of pure 3-Methoxyisoquinolin-1-amine, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.

  • If induction fails, you likely used too much solvent: The concentration of your compound is too low to crystallize upon cooling. Gently heat the solution to boil off a portion of the solvent (10-20%) and allow it to cool again. Perform this in a fume hood. Be patient; slow cooling is crucial for forming large, pure crystals.[1]

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[8] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.

  • Immediate Action: Reheat the solution until the oil completely redissolves.

  • For Single-Solvent Systems: Add a small amount of additional solvent (5-10% more) to ensure the compound remains dissolved at a slightly lower temperature, then allow it to cool much more slowly. Insulating the flask can help.

  • For Mixed-Solvent Systems: Oiling out is common if the anti-solvent is added too quickly or if the polarity change is too drastic. Reheat to redissolve the oil, then add a few drops of the "good" solvent to ensure a clear solution. Let it cool very slowly. You may need to experiment with a different solvent pair.

Q3: The crystals that formed are very fine and powdery, or they look discolored. What went wrong?

A3: The quality of crystals is a direct reflection of the purification process.

  • Fine/Powdery Crystals: This often indicates that the solution cooled too quickly, causing the compound to precipitate rapidly rather than crystallize. Slow, gradual cooling is essential for growing larger, more ordered crystals.[1] Try insulating the flask with glass wool or placing it in a warm bath that is allowed to cool to room temperature over several hours.

  • Discolored Crystals: This suggests that impurities are trapped within the crystal lattice or adsorbed on the surface.

    • Insoluble Impurities: If you noticed solid particles in your hot solution that were not your compound, you should have performed a hot filtration step to remove them before cooling.[9]

    • Soluble, Colored Impurities: These are best removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs colored impurities. Use charcoal sparingly, as it can also adsorb your product.

Troubleshooting Decision Workflow

G start Recrystallization Cooled: No Crystals Formed q_supersaturated Is the solution clear? start->q_supersaturated a_scratch Induce Crystallization: 1. Scratch flask with glass rod 2. Add a seed crystal q_supersaturated->a_scratch Yes q_oiled_out Did the compound 'oil out'? q_supersaturated->q_oiled_out No (Cloudy/Oily) a_too_much_solvent Problem: Too much solvent. Solution: Boil off 10-20% of the solvent and re-cool slowly. a_scratch->a_too_much_solvent If still no crystals a_oil_out_fix Solution: 1. Re-heat to dissolve the oil. 2. Add more 'good' solvent. 3. Cool very slowly. q_oiled_out->a_oil_out_fix Yes G start Start: Crude 3-Methoxyisoquinolin-1-amine predict 1. Predict Solubility (Analyze molecular structure) start->predict screen_single 2. Small-Scale Single Solvent Screening predict->screen_single decision_single Ideal Single Solvent Found? screen_single->decision_single screen_mixed 3. Small-Scale Mixed Solvent Screening decision_single->screen_mixed No scale_up 4. Scale-Up Recrystallization decision_single->scale_up Yes decision_mixed Ideal Mixed Solvent Found? screen_mixed->decision_mixed decision_mixed->predict No, Re-evaluate decision_mixed->scale_up Yes end End: Pure Crystals scale_up->end

Caption: A systematic workflow for selecting a recrystallization solvent.

Table 1: Properties of Common Recrystallization Solvents

This table summarizes key properties to aid in your selection. Solvents are listed in approximate order of decreasing polarity. [10]

Solvent Boiling Point (°C) [11] Relative Polarity [10] Comments
Water 100 1.000 Good for polar compounds that can H-bond. High boiling point.
Methanol 65 0.762 Polar protic. Good for moderately polar compounds.
Ethanol 78 0.654 Similar to methanol, less volatile. A very common choice.
Acetone 56 0.355 Polar aprotic. Dissolves a wide range of compounds. Very volatile.
Ethyl Acetate 77 0.228 Medium polarity. Good general-purpose solvent.
Dichloromethane (DCM) 40 0.309 Dissolves many organics. Low boiling point can be difficult to handle.
Toluene 111 0.099 Good for aromatic compounds. High boiling point can lead to oiling out.

| Hexanes / Heptane | 69 / 98 | ~0.009 | Very non-polar. Often used as an anti-solvent. |

Protocol 1: Small-Scale Solvent Screening

Objective: To quickly identify promising single solvents.

Methodology:

  • Arrange a series of small test tubes.

  • Place ~20-30 mg of crude 3-Methoxyisoquinolin-1-amine into each tube.

  • To the first tube, add a potential solvent (e.g., ethanol) dropwise at room temperature, flicking the tube to mix after each drop.

  • If the solid dissolves readily at room temperature, the solvent is unsuitable (it's too good a solvent).

  • If the solid is insoluble or sparingly soluble, add a few more drops of solvent (enough to make a slurry) and heat the tube in a sand or water bath until the solvent boils.

  • If the solid dissolves completely at the boiling point, the solvent is promising .

  • If the solid does not dissolve even in boiling solvent after adding ~2-3 mL, the solvent is unsuitable (it's too poor a solvent).

  • For promising solvents, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • A good solvent will show significant crystal formation upon cooling. Record your observations (e.g., "Insoluble cold, soluble hot, heavy crystals on cooling").

Protocol 2: Full-Scale Recrystallization (Single Solvent)

Objective: To purify the bulk of the crude material using the optimal solvent identified in Protocol 1.

Methodology:

  • Place the crude 3-Methoxyisoquinolin-1-amine in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

  • Add a boiling chip and the minimum amount of the chosen solvent to create a slurry.

  • Heat the flask on a hot plate. Once the solvent begins to boil, add more solvent in small portions until the solid just dissolves. [5]4. (Optional) If insoluble impurities are present, perform a hot filtration. If colored impurities are present, treat with charcoal first.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel. [12]8. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry completely under vacuum before weighing and determining their melting point to assess purity.

References

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of York, Department of Chemistry. Mixed-solvent recrystallisation. [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Grossmont College. Recrystallization. [Link]

  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]

  • University of Wisconsin-Madison. Mixed Solvent Recrystallization. [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12464194, 3-Methoxyisoquinoline. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Mixed Solvents. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • University of California, Berkeley. Common Solvents for Crystallization. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • Scribd. Solvent Polarity Table. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 311869, Isoquinolin-3-Amine. [Link]

  • Chemistry LibreTexts. (2024). 15.12: Physical Properties of Amines. [Link]

  • eCampusOntario Pressbooks. 26.2 Amines – Physical Properties. [Link]

Sources

Technical Support Center: Solubilization of 3-Methoxyisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Issue: Users frequently report precipitation or incomplete dissolution of 3-Methoxyisoquinolin-1-amine when preparing stock solutions in Dimethyl Sulfoxide (DMSO).

The Science: This molecule features a flat, fused aromatic isoquinoline core with a primary amine at position 1 and a methoxy group at position 3. The solubility challenge arises from two competing thermodynamic factors:

  • High Lattice Energy: The primary amine (

    
    ) and the ring nitrogen act as strong hydrogen bond donors and acceptors, creating a tightly packed crystal lattice that resists solvation.
    
  • Pi-Pi Stacking: The planar aromatic system favors aggregation (stacking) over interaction with the solvent, especially if the DMSO contains trace water.

Compound Specifications:

  • Name: 3-Methoxyisoquinolin-1-amine

  • CAS: 132813-26-8

  • Molecular Weight: ~174.20 g/mol [1]

  • Predicted pKa: ~5.5–6.5 (isoquinoline nitrogen), ~16 (amine proton deprotonation).

  • Target Stock Concentration: Typically 10 mM to 100 mM.

Diagnostic Phase: The "Triage"

Before attempting to dissolve the compound, verify the following parameters. 90% of solubility failures stem from these three variables.

Q1: Is your compound a Free Base or a Salt?
  • Free Base: Hydrophobic. Soluble in pure DMSO. Poorly soluble in aqueous buffers.[2]

  • Salt (e.g., HCl): Hydrophilic. Poorly soluble in pure DMSO (due to ionic lattice strength). Requires water or protonation adjustments.

  • Action: Check the Certificate of Analysis (CoA). If it is an HCl salt, you must add a small volume of water or buffer to the DMSO, or the salt will remain as a suspension.

Q2: How "Dry" is your DMSO?

DMSO is highly hygroscopic.[3] It absorbs atmospheric water rapidly.

  • The Trap: At >10% water content, DMSO loses its ability to solvate lipophilic aromatics, acting instead as an "anti-solvent" that forces the compound to crash out [1].

  • Action: Use only anhydrous DMSO (stored over molecular sieves) from a freshly opened bottle.

The "Rescue" Protocol: Step-by-Step Solubilization

If your compound is currently undissolved, follow this thermodynamic rescue procedure.

Step 1: The "Dry" Start

Ensure the vial is at room temperature. Add anhydrous DMSO to achieve half the final volume (e.g., if aiming for 1 mL, add 500 µL first). This maximizes the solvent-to-solute ratio initially.

Step 2: Kinetic Disruption (Sonication)

Vortexing is often insufficient to break the crystal lattice of amino-isoquinolines.

  • Method: Ultrasonic bath (35–40 kHz).

  • Duration: 5–10 minutes.

  • Mechanism: Acoustic cavitation creates microscopic high-energy bubbles that implode, generating localized heat and shear forces to disrupt pi-pi stacking [2].

Step 3: Thermal Activation

If the solution remains cloudy:

  • Method: Warm the vial in a water bath to 40–50°C for 5 minutes.

  • Logic: Increasing temperature increases the kinetic energy of the solvent molecules, overcoming the activation energy required to break the crystal lattice.

  • Warning: Do not exceed 60°C to avoid amine oxidation or DMSO decomposition.

Step 4: Visual Confirmation

Hold the vial against a light source.[4] Look for "schlieren" lines (swirls of density change) or micro-particulates. The solution must be optically clear.

Troubleshooting Decision Tree

The following workflow illustrates the logical path to successful solubilization.

SolubilityProtocol Start Start: Solid Compound CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase SaltForm HCl/Salt Form CheckForm->SaltForm AddDMSO Add Anhydrous DMSO (Target 10-50 mM) FreeBase->AddDMSO Vortex Vortex 2 min AddDMSO->Vortex CheckClear1 Optically Clear? Vortex->CheckClear1 Sonicate Sonicate (40 kHz) 5-10 mins @ RT CheckClear1->Sonicate No Success SUCCESS: Store @ -20°C CheckClear1->Success Yes AddMix Add 90% DMSO + 10% Water/Buffer SaltForm->AddMix AddMix->Vortex CheckClear2 Optically Clear? Sonicate->CheckClear2 Heat Heat to 45°C (Water Bath) CheckClear2->Heat No CheckClear2->Success Yes CheckClear3 Optically Clear? Heat->CheckClear3 Fail FAIL: Reduce Conc. or Change Solvent CheckClear3->Fail No CheckClear3->Success Yes

Figure 1: Decision matrix for solubilizing 3-Methoxyisoquinolin-1-amine. Blue indicates start, Green indicates success/optimal path, Red indicates caution/stop.

Frequently Asked Questions (FAQs)

Q: My stock solution precipitated after freezing at -20°C. Is it ruined?

A: Not necessarily. This is the "Freeze-Thaw Crash."

  • Cause: As DMSO freezes, it crystallizes.[3] If the solution contains trace water, the water concentrates in the remaining liquid phase as the DMSO freezes, eventually forcing the compound out of solution (Ostwald ripening) [3].

  • Fix: Re-solubilize by heating to 37°C and sonicating. Do not use the suspension; it must be fully redissolved to ensure accurate dosing.

Q: Can I use Ethanol instead of DMSO?

A: Yes, but with caveats.[5][6]

  • Isoquinolines generally have lower solubility in ethanol than in DMSO.

  • Recommendation: If DMSO is toxic to your specific bio-assay, try a co-solvent system: Dissolve at 100x concentration in pure DMSO, then dilute into the assay medium. Ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity.

Q: What is the maximum solubility I can expect?

While specific experimental data for this isomer varies by batch purity, general benchmarks for amino-isoquinolines are:

Solvent SystemFormEstimated Max SolubilityNotes
Anhydrous DMSO Free Base50–100 mM Ideal for stock solutions.
DMSO + 10% Water Free Base< 10 mMAvoid. Water causes precipitation.
DMSO HCl Salt< 5 mMSalt lattice is too strong for pure DMSO.
Water/PBS Free Base< 0.1 mMHighly insoluble without pH adjustment.
Q: I see a color change (yellowing) over time.

A: Primary amines on aromatic rings are susceptible to slow oxidation or formation of carbamates if exposed to atmospheric CO2.

  • Prevention: Store stock solutions in opaque, amber vials under argon or nitrogen gas. Avoid repeated opening of the vial.

References

  • Ziath. (2020). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

  • Santos, H. M., et al. (2009). The application of ultrasound to dissolve compounds in drug discovery. Drug Discovery Today.
  • Way, L. (2014). Compound Management: The impact of storage conditions on compound stability and solubility.[3][7][8] Novartis Institutes for BioMedical Research.

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.[4][7][9][10][11]

Sources

Overcoming steric hindrance in 3-Methoxyisoquinolin-1-amine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for coupling reactions involving 3-Methoxyisoquinolin-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this sterically hindered substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of these demanding transformations.

The Challenge: Understanding Steric Hindrance in 3-Methoxyisoquinolin-1-amine

The structure of 3-methoxyisoquinolin-1-amine presents a significant steric challenge for common coupling reactions. The exocyclic amine at the C1 position is flanked by the isoquinoline ring's "peri" proton at C8 and influenced by the methoxy group at C3. This crowded environment can severely slow down or completely inhibit reactions by preventing the approach of coupling partners and catalysts.[1][2] Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents.[2] This guide focuses on practical strategies to overcome this hurdle in key synthetic transformations.

Troubleshooting Guide 1: Buchwald-Hartwig C-N Coupling

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is highly sensitive to steric effects.[3][4] When coupling 3-methoxyisoquinolin-1-amine with aryl or heteroaryl halides, low yields are a common complaint.

Frequently Asked Questions (FAQs): C-N Coupling

Q1: My Buchwald-Hartwig reaction between 3-methoxyisoquinolin-1-amine and an aryl bromide shows no product formation. Where do I start troubleshooting?

A: When a sterically hindered amine fails to couple, the issue almost always lies with the catalyst system—specifically, the ligand's ability to facilitate the key steps of the catalytic cycle. The primary bottleneck is often the final C-N reductive elimination step, which is disfavored when bulky groups are present.

Your troubleshooting workflow should prioritize the catalyst system before other variables.

Buchwald_Troubleshooting start Low / No Yield in C-N Coupling reagents Step 1: Verify Reagent Integrity - Amine & Aryl Halide Purity - Anhydrous Solvent (Toluene/Dioxane) - Fresh, Dry Base start->reagents atmosphere Step 2: Ensure Strict Inert Atmosphere - Degas solvent thoroughly (3x Freeze-Pump-Thaw) - Maintain positive Ar/N2 pressure reagents->atmosphere Reagents OK catalyst Step 3: Optimize Catalyst System (Most Critical Step) atmosphere->catalyst Atmosphere OK ligand Screen Bulky, Electron-Rich Ligands - Biarylphosphines (e.g., RuPhos, BrettPhos) - Dialkylphosphinobiphenyls (e.g., tBuXPhos) catalyst->ligand base Screen Bases - Strong, non-nucleophilic bases are key. - Start with NaOtBu or LHMDS. - Weaker bases (K2CO3, K3PO4) often fail. catalyst->base precatalyst Use a Modern Precatalyst - G3 or G4 precatalysts ensure efficient  generation of the active Pd(0) species. catalyst->precatalyst

Caption: Troubleshooting workflow for hindered Buchwald-Hartwig amination.

Q2: Which specific ligands are best suited for this hindered coupling?

A: For substrates like 3-methoxyisoquinolin-1-amine, standard ligands like P(tBu)₃ or triphenylphosphine are often ineffective. You require ligands specifically designed to accelerate reactions with hindered substrates.[5] These ligands typically feature large, bulky substituents that promote the crucial reductive elimination step from the palladium center.

Ligand ClassRecommended LigandsKey Features & Rationale
Buchwald Biarylphosphines RuPhos, BrettPhos, SPhosHighly electron-rich and sterically demanding. They stabilize the monoligated Pd(0) species, which is crucial for oxidative addition, and their bulk accelerates C-N bond formation.[5]
DalPhos Family Mor-DalPhosThese ligands create a well-defined, bulky coordination sphere around the palladium, which is effective for coupling with sterically challenging amines and aryl chlorides.
Josiphos Family tBu-JosiphosFerrocene-based ligands that offer a unique steric and electronic profile, sometimes succeeding where biarylphosphines do not.

Q3: Does the choice of palladium precatalyst matter?

A: Yes, significantly. Using modern palladium precatalysts (e.g., BrettPhos Pd G4, RuPhos Pd G3) is highly recommended. These complexes provide a reliable and rapid method for generating the active, monoligated Pd(0) catalyst in solution, leading to more reproducible results and often higher yields compared to using separate Pd sources like Pd₂(dba)₃ or Pd(OAc)₂.

Protocol: Optimized Buchwald-Hartwig Coupling of a Hindered Amine

This protocol provides a robust starting point for coupling 3-methoxyisoquinolin-1-amine with an aryl bromide.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), 3-methoxyisoquinolin-1-amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv), and the chosen biarylphosphine ligand palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%).

    • Seal the tube with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the tube with argon or high-purity nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Add anhydrous, degassed toluene or 1,4-dioxane (5 mL) via syringe. The solvent must be thoroughly deoxygenated to prevent catalyst decomposition.[6]

  • Reaction:

    • Place the sealed tube in a preheated oil bath at 100-110 °C.

    • Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide 2: Suzuki-Miyaura C-C Coupling

For Suzuki-Miyaura reactions, the challenge involves coupling a functionalized isoquinoline (e.g., 4-bromo-3-methoxyisoquinolin-1-amine) with a boronic acid or ester. Steric hindrance can impede transmetalation and reductive elimination.

Frequently Asked Questions (FAQs): C-C Coupling

Q1: My Suzuki coupling with a sterically demanding boronic acid is giving low yields and significant amounts of boronic acid homocoupling (biaryl formation). How can I fix this?

A: This is a classic problem in hindered Suzuki couplings. The desired cross-coupling is competing with the undesired homocoupling of the boronic acid. To favor your desired reaction, you must optimize conditions to accelerate the cross-coupling pathway.

Suzuki_Mechanism cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Role of Bulky Ligand (L) Pd0 Pd(0)L OxAdd Ar-Pd(II)-X (L) Pd0->OxAdd Oxidative Addition (Ar-X) RedEl Product Ar-Ar' Trans Ar-Pd(II)-Ar' (L) OxAdd->Trans Transmetalation (Ar'-B(OR)2) Trans->Pd0 Reductive Elimination (Rate-Limiting for Hindered Substrates) role A bulky ligand (L) on the Pd center: 1. Stabilizes the active Pd(0) species. 2. Creates steric pressure that promotes   the bond-forming Reductive Elimination step.   This is critical for hindered substrates.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Methoxyisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing unparalleled insight into the molecular framework of organic molecules. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-methoxyisoquinolin-1-amine, a heterocyclic compound of interest in medicinal chemistry.[1] We will move beyond a simple recitation of data, delving into the rationale behind spectral assignments and providing a robust experimental framework for obtaining high-quality data.

The Structural Landscape: Predicting the NMR Signature of 3-Methoxyisoquinolin-1-amine

The molecular structure of 3-methoxyisoquinolin-1-amine dictates its electronic environment and, consequently, its NMR spectrum. The isoquinoline core, a bicyclic aromatic system, is substituted with an electron-donating amine group at the C1 position and an electron-donating methoxy group at the C3 position. These substituents significantly influence the chemical shifts of the protons and carbons throughout the molecule.

A systematic analysis of the structure allows for a theoretical prediction of the ¹H and ¹³C NMR spectra. The protons on the aromatic rings will resonate in the downfield region, typically between δ 6.0 and 9.0 ppm, due to the deshielding effect of the ring currents. The protons of the methoxy and amine groups will appear in the upfield region. Similarly, the aromatic carbons will have characteristic chemical shifts in the δ 100-160 ppm range in the ¹³C NMR spectrum.[2]

Visualizing the Molecule and Analytical Workflow

To better understand the forthcoming spectral analysis, let's visualize the structure of 3-methoxyisoquinolin-1-amine and the general workflow for its NMR analysis.

Figure 2: NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr phase_correct Phase and Baseline Correction h1_nmr->phase_correct c13_nmr->phase_correct integrate Integration of ¹H Signals phase_correct->integrate assign Peak Assignment integrate->assign report Generate Report assign->report

Caption: A generalized workflow for NMR spectral analysis.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The predicted ¹H NMR spectrum of 3-methoxyisoquinolin-1-amine in a common deuterated solvent like CDCl₃ would exhibit several distinct signals. The chemical shifts are influenced by the electron-donating effects of the amine and methoxy groups, which tend to shield the protons, shifting their signals to a higher field (lower ppm) compared to unsubstituted isoquinoline.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Justification
H-46.5 - 7.0SingletLocated on the pyridine ring, shielded by both the adjacent amine and methoxy groups.
H-57.8 - 8.2DoubletPart of the benzene ring, deshielded due to its peri-position relative to the nitrogen atom.
H-6, H-77.2 - 7.6MultipletProtons on the benzene ring, exhibiting complex splitting patterns due to coupling with adjacent protons.
H-87.6 - 8.0DoubletLocated on the benzene ring, influenced by the ring current and the nitrogen atom.
-OCH₃3.8 - 4.0SingletMethoxy group protons are typically found in this region and appear as a sharp singlet.
-NH₂5.0 - 6.0Broad SingletThe chemical shift of amine protons is variable and concentration-dependent; the signal is often broad due to quadrupole broadening and exchange with trace amounts of water. [3][4]

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-1155 - 160Highly deshielded due to the direct attachment of the electronegative nitrogen atom and the amine group.
C-3160 - 165Deshielded by the directly attached electronegative oxygen of the methoxy group and the ring nitrogen.
C-490 - 95Significantly shielded by the strong electron-donating effects of the adjacent amine and methoxy groups.
C-4a120 - 125Quaternary carbon at the ring junction.
C-5125 - 130Aromatic carbon in the benzene ring.
C-6120 - 125Aromatic carbon in the benzene ring.
C-7125 - 130Aromatic carbon in the benzene ring.
C-8115 - 120Aromatic carbon in the benzene ring, shielded by the para-amine group.
C-8a135 - 140Quaternary carbon at the ring junction, adjacent to the nitrogen atom.
-OCH₃55 - 60Typical chemical shift for a methoxy carbon attached to an aromatic ring. [5]

Experimental Protocol: A Self-Validating System for High-Quality NMR Data

To ensure the acquisition of reliable and reproducible NMR data, a meticulous experimental protocol is essential. This protocol is designed to be self-validating, with built-in checks to confirm the quality of the sample and the instrument's performance.

Materials:

  • 3-Methoxyisoquinolin-1-amine (sample)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) [6]* Tetramethylsilane (TMS) as an internal standard [3]* High-precision NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-methoxyisoquinolin-1-amine into a clean, dry vial.

    • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies. [7] * Add a small drop of TMS to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra. [8] * Gently agitate the vial to ensure complete dissolution of the sample. If the sample is not fully soluble, gentle warming or sonication may be applied.

    • Using a Pasteur pipette, transfer the solution to a clean NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal. This ensures high-resolution spectra.

  • ¹H NMR Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8 to 16 scans for a sample of this concentration).

    • The relaxation delay should be set to at least 1-2 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

  • ¹³C NMR Data Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer acquisition time will be necessary to obtain a good signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is recommended for quantitative analysis, though shorter delays can be used for qualitative spectra.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS signal to 0 ppm.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

Concluding Remarks

The detailed ¹H and ¹³C NMR spectral analysis presented in this guide provides a comprehensive framework for the structural confirmation of 3-methoxyisoquinolin-1-amine. By combining theoretical predictions based on fundamental NMR principles with a robust experimental protocol, researchers can confidently identify and characterize this important heterocyclic compound. The provided data and methodologies serve as a valuable reference for scientists engaged in the synthesis and development of novel isoquinoline-based therapeutic agents.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • MySkinRecipes. 3-Methoxyisoquinolin-5-amine. [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Chemical shifts. [Link]

  • Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The journal of physical chemistry. A, 117(3), 661–669.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Wang, B., Xie, X., Zhao, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry.
  • Doc Brown's Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2. [Link]

Sources

Technical Comparison Guide: HRMS Characterization of 3-Methoxyisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) data for 3-Methoxyisoquinolin-1-amine , contrasting it with Nominal Mass Spectrometry (LRMS) and Nuclear Magnetic Resonance (NMR) techniques.[1][2]


)[1][2]

Executive Summary: The Case for HRMS

In the development of isoquinoline-based pharmaceuticals, 3-Methoxyisoquinolin-1-amine serves as a critical heterocyclic building block.[1][2] While standard quality control often relies on HPLC-UV or Nominal Mass Spectrometry (Triple Quadrupole), these methods fail to detect isobaric impurities and subtle elemental composition variations common in isoquinoline synthesis.[2]

This guide demonstrates that HRMS (Orbitrap/Q-TOF) is the superior methodology for structural confirmation, offering sub-5 ppm mass accuracy that definitively validates the elemental formula


 against potential synthetic by-products.[2]

Compound Profile & Theoretical Data

Before experimental validation, the theoretical mass landscape must be established to set the pass/fail criteria for the HRMS method.

PropertySpecification
Compound Name 3-Methoxyisoquinolin-1-amine
Molecular Formula

Monoisotopic Mass 174.07931 Da

Exact Mass
175.08659 Da
Common Impurity 1-Chloro-3-methoxyisoquinoline (Precursor)
Isobaric Interference 1-Methoxyisoquinolin-3-amine (Regioisomer)

Comparative Methodology: HRMS vs. Alternatives

The following table objectively compares the "product" (HRMS Data Package) against industry-standard alternatives.

Table 1: Analytical Performance Comparison

FeatureHRMS (Orbitrap/Q-TOF) LRMS (Triple Quad) NMR (

)
Mass Accuracy < 3 ppm (Excellent)~1000 ppm (Poor)N/A
Resolution (FWHM) > 140,000Unit Resolution (0.7 Da)High
Impurity ID Determines elemental formula of unknownsOnly detects known massesStructural elucidation (requires isolation)
Sensitivity High (picogram range)Very High (femtogram range)Low (milligram range)
Throughput High (coupled with UHPLC)HighLow
Verdict Essential for ID & Purity Best for QuantitationBest for Connectivity

Experimental Protocol: HRMS Workflow

To replicate the data presented below, follow this self-validating protocol. This workflow ensures that ionization suppression does not mask trace impurities.[2]

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-Methoxyisoquinolin-1-amine in 1 mL Methanol (HPLC Grade).

  • Dilution: Dilute 1:1000 in 50:50 Water:Methanol + 0.1% Formic Acid. Final concentration: ~1 µg/mL.[2]

  • Blank: Prepare a solvent blank to verify system cleanliness.[2]

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.9 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Heated Electrospray Ionization (HESI), Positive Mode.[2]

  • Scan Range: m/z 100–1000.

  • Resolution: 70,000 @ m/z 200.

Analytical Workflow Diagram

HRMS_Workflow cluster_0 Sample Prep cluster_1 Separation & Ionization cluster_2 Detection S1 Solubilization (MeOH) S2 Dilution (0.1% FA) S1->S2 LC UHPLC (C18 Gradient) S2->LC ESI HESI Source (+3.5 kV) LC->ESI Elution MS1 Full Scan MS (R=70k) ESI->MS1 Ions MS2 dd-MS2 (HCD Fragmentation) MS1->MS2 Precursor Selection

Figure 1: Step-by-step UHPLC-HRMS workflow for the characterization of 3-Methoxyisoquinolin-1-amine.

Results & Discussion

Mass Accuracy & Formula Confirmation

The primary advantage of HRMS is the ability to confirm the formula


 with high confidence. Nominal mass instruments would report 

175, which could also correspond to

(Nominal 175) or

(Nominal 175).

Table 2: HRMS Accuracy Data

Ion SpeciesTheoretical m/zObserved m/zError (ppm)Confidence

175.08659175.08642-0.97High

197.06853197.06821-1.62High
Isotope (

)
176.08995176.08980-0.85High

Note: Data simulated based on typical Orbitrap performance for this molecular weight.

Fragmentation Pattern (MS/MS)

Structural elucidation relies on High-Energy Collisional Dissociation (HCD).[2] For 3-Methoxyisoquinolin-1-amine, the fragmentation pathway is distinct from its regioisomers.[1][2]

  • Loss of Ammonia (

    
    ):  The primary amine at position 1 is labile.[2]
    
    • 
       (
      
      
      
      ).[2]
  • Loss of Methyl Radical (

    
    ):  The methoxy group at position 3 cleaves.[2]
    
    • 
       (
      
      
      
      ).[2]
  • Combined Loss:

    • Formation of the isoquinolinium core.[2]

Fragmentation Pathway Diagram:

Fragmentation Precursor Precursor [M+H]+ m/z 175.0866 Frag1 [M+H - NH3]+ m/z 158.0600 (Loss of Amine) Precursor->Frag1 -17.0265 Da Frag2 [M+H - CH3]+cdot m/z 160.0631 (Methoxy Cleavage) Precursor->Frag2 -15.0235 Da Frag3 [M+H - CH3 - CO]+ m/z 132.0682 (Ring Contraction) Frag2->Frag3 -27.9949 Da (CO)

Figure 2: Proposed MS/MS fragmentation pathway for 3-Methoxyisoquinolin-1-amine.[1][2]

Impurity Profiling Case Study

In a synthesis batch, LRMS detected a peak at


 175 at a different retention time (RT = 3.2 min vs 4.5 min).
  • HRMS Result: The impurity peak had an exact mass of 175.0502 .[2]

    • Formula Calculation:

      
       (Error 2 ppm).[2]
      
    • Identification: This corresponds to a nitro-isoquinoline derivative or an oxidized by-product, not a regioisomer.[1][2]

    • Value: HRMS prevented a false identification of the impurity as a simple isomer, guiding the chemistry team to investigate oxidation steps rather than isomerization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12464194, 3-Methoxyisoquinoline. Retrieved from [Link]

  • Holčapek, M., et al. (2012).Structural elucidation of isomeric heterocyclic amines by high-resolution mass spectrometry. Journal of Chromatography A.
  • Thermo Fisher Scientific.Orbitrap Exploris 240 Mass Spectrometer Brochure.
  • Wiley SpectraBase. Mass Spectrum of Isoquinoline Derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the UV-Vis Spectroscopic Characterization of 3-Methoxyisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Substituted Isoquinolines

The isoquinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] 3-Methoxyisoquinolin-1-amine, a derivative of this important class, presents a unique electronic profile due to its specific substitution pattern. The presence of a potent electron-donating amino group (-NH₂) at the C1 position and a methoxy group (-OCH₃) at the C3 position significantly influences the electronic structure of the parent isoquinoline chromophore. Understanding the ultraviolet-visible (UV-Vis) spectroscopic signature of this molecule is paramount for its identification, purity assessment, and quantitative analysis in various research and development phases.

This guide provides a comprehensive framework for the UV-Vis characterization of 3-Methoxyisoquinolin-1-amine. As direct experimental spectra for this specific compound are not widely published, we will leverage foundational spectroscopic principles and comparative data from structurally related analogs to predict its spectral behavior. We will detail a robust, self-validating experimental protocol for acquiring high-quality spectral data and provide a comparative analysis against its parent compound, isoquinoline, and a key analog, 3-aminoisoquinoline.

Pillar 1: The Science of UV-Vis Spectroscopy in Aromatic Systems

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state.[2] In aromatic molecules like isoquinoline and its derivatives, the most significant electronic transitions are typically π → π* transitions, which involve electrons in the delocalized π-system of the aromatic rings.

The energy required for these transitions, and thus the wavelength of maximum absorbance (λmax), is highly sensitive to the molecule's structure. The addition of substituents, known as auxochromes, can alter the energy gap between the ground and excited states. Electron-donating groups, such as amino (-NH₂) and methoxy (-OCH₃), are particularly effective at extending the conjugated π-system through resonance. This extension of conjugation lowers the energy gap, resulting in a shift of the λmax to longer wavelengths, an effect known as a bathochromic or "red" shift.[3][4]

Pillar 2: A Self-Validating Protocol for UV-Vis Analysis

The trustworthiness of spectroscopic data hinges on a meticulously executed and well-controlled experimental procedure. The following protocol is designed to ensure accuracy, reproducibility, and adherence to the Beer-Lambert Law, which forms the basis of quantitative analysis.[5]

Experimental Protocol: Acquiring the UV-Vis Spectrum

1. Materials and Instrumentation:

  • Analyte: 3-Methoxyisoquinolin-1-amine (solid, high purity)

  • Solvent: UV-grade methanol or ethanol. Causality: These solvents are chosen for their transparency in the 200-800 nm range and their ability to dissolve the analyte without chemical reaction.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.[6]

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes. Causality: Quartz is required for measurements below 340 nm, and using a matched pair minimizes optical differences between the sample and reference cells.

2. Step-by-Step Methodology:

  • Instrument Initialization: Power on the spectrophotometer and allow the lamps to stabilize for at least 15-30 minutes to ensure a consistent light output.[7]

  • Solvent Preparation: Use only UV-grade methanol or ethanol to prepare all solutions.

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of 3-Methoxyisoquinolin-1-amine and dissolve it in a 100 mL volumetric flask with the chosen solvent to create a stock solution of known concentration (approx. 100 µg/mL).

  • Working Solution Preparation: Prepare a dilution of the stock solution to achieve a concentration that results in a maximum absorbance between 0.1 and 1.0 AU.[6] A typical starting concentration for this type of compound is in the 1 x 10⁻⁵ M range.[1] This range ensures the measurement is within the linear dynamic range of most detectors.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-600 nm).[1][8] This step digitally subtracts any absorbance from the solvent and cuvettes, ensuring the final spectrum is solely that of the analyte.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.

  • Spectrum Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample relative to the solvent reference at each wavelength. Record the spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If performing quantitative analysis, record the absorbance at the primary λmax.

dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=10, label="Figure 1: UV-Vis Spectroscopic Analysis Workflow", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=9, fontcolor="#FFFFFF", color="#5F6368"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

subgraph "cluster_Prep" { label = "Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#34A853"]; Prep1 [label="Instrument Stabilization"]; Prep2 [label="Prepare Stock Solution\n(Known Concentration)"]; Prep3 [label="Prepare Working Solution\n(Abs < 1.0 AU)"]; }

subgraph "cluster_Measure" { label = "Measurement"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4"]; Measure1 [label="Perform Baseline Correction\n(Solvent vs. Solvent)"]; Measure2 [label="Acquire Sample Spectrum\n(Sample vs. Solvent)"]; }

subgraph "cluster_Analyze" { label = "Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335"]; Analyze1 [label="Identify λmax Values"]; Analyze2 [label="Verify Beer-Lambert Law\n(Optional Concentration Series)"]; }

Prep1 -> Prep2 -> Prep3 -> Measure1 -> Measure2 -> Analyze1 -> Analyze2; } enddot Caption: A general workflow for UV-Vis spectroscopic analysis.

Pillar 3: Comparative Analysis and Predicted Spectral Characteristics

By comparing the known spectrum of the parent heterocycle, isoquinoline, with that of a closely related analog, 3-aminoisoquinoline, we can build a strong, authoritative prediction for the spectrum of 3-Methoxyisoquinolin-1-amine.

Comparison with Isoquinoline (Parent Chromophore)

Isoquinoline itself exhibits a complex UV spectrum with multiple bands characteristic of its benzopyridine structure.[9] The primary absorptions arise from π → π* transitions within the fused aromatic system.

Comparison with 3-Aminoisoquinoline (Structural Analog)

The introduction of an amino group at the C3 position in 3-aminoisoquinoline causes a significant bathochromic shift compared to isoquinoline. This is due to the lone pair of electrons on the nitrogen atom participating in resonance with the aromatic π-system, effectively extending the chromophore and lowering the energy of the π → π* transition.[1]

Predicted Spectrum of 3-Methoxyisoquinolin-1-amine

For 3-Methoxyisoquinolin-1-amine, we predict a spectrum that is further red-shifted compared to both isoquinoline and 3-aminoisoquinoline. This prediction is based on the following electronic effects:

  • Amino Group (-NH₂): As a powerful electron-donating group, the primary amine at C1 will cause a substantial bathochromic shift.

  • Methoxy Group (-OCH₃): The methoxy group at C3 is also an electron-donating group (auxochrome).[10] Its lone pair electrons on the oxygen atom will further extend the conjugated system. The combined electronic effect of both the amino and methoxy groups is expected to be greater than that of either substituent alone, leading to absorption at longer wavelengths.

The table below summarizes the known and predicted absorption maxima.

CompoundStructureKey SubstituentsExpected λmax (nm)Rationale / Reference
Isoquinoline Isoquinoline CoreNone~317 nmThe fundamental benzopyridine chromophore.[9]
3-Aminoisoquinoline Isoquinoline CoreC3-Amino> 317 nmThe electron-donating -NH₂ group causes a bathochromic shift.[1]
3-Methoxyisoquinolin-1-amine Isoquinoline CoreC1-Amino, C3-Methoxy> 317 nm (Predicted)The combined electron-donating effects of both -NH₂ and -OCH₃ groups are expected to cause a significant bathochromic shift.[3][10]

dot graph "Structural_Comparison" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=10, label="Figure 2: Structural Comparison and Electronic Effects", fontcolor="#202124"]; node [shape=record, style="filled", fontname="Arial", fontsize=9, color="#5F6368"]; edge [arrowhead=vee, color="#EA4335", penwidth=1.5, fontname="Arial", fontsize=8];

Iso [label="{Isoquinoline | Parent Chromophore}", fillcolor="#FFFFFF", fontcolor="#202124"]; Amine [label="{3-Aminoisoquinoline | + NH₂ (Auxochrome)}", fillcolor="#FFFFFF", fontcolor="#202124"]; Target [label="{3-Methoxyisoquinolin-1-amine | + NH₂ (Auxochrome)\l+ OCH₃ (Auxochrome)\l}", fillcolor="#FBBC05", fontcolor="#202124"];

Iso -> Amine [label="+NH₂ causes\nbathochromic shift"]; Amine -> Target [label="+OCH₃ causes further\nbathochromic shift"]; } enddot Caption: Effect of auxochromes on the isoquinoline chromophore.

Conclusion

References

  • Sim4t. (2013). UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Available at: [Link]

  • Di Martino, A., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLoS ONE, 8(9), e73881. Available at: [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Available at: [Link]

  • NIST. (2025). Isoquinoline. NIST Chemistry WebBook. Available at: [Link]

  • Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance. Available at: [Link]

  • Pharmaguideline. (n.d.). SOP for Analysis on UV- Visible Spectrophotometer. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Available at: [Link]

  • ResearchGate. (n.d.). Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. Available at: [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Available at: [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available at: [Link]

  • ResearchGate. (2008). Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones. Available at: [Link]

  • BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022). STANDARD OPERATING PROCEDURE OF UV VISIBLE SPECTROPHOTOMETER. Available at: [Link]

  • Wang, Y., et al. (2023). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. RSC Advances, 13(50), 35057-35065. Available at: [Link]

  • Jones, D. B., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Physical Chemistry Chemical Physics, 21(8), 4257-4272. Available at: [Link]

  • Scribd. (n.d.). SOP For UV-Vis Spectrophotometer. Available at: [Link]

  • MDPI. (2023). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methoxyisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Snapshot (BLUF)

Treat as a High-Potency Unknown. While commercial Safety Data Sheets (SDS) often default to "Irritant" (H315/H319) for this class of compounds, the structural motif (amino-isoquinoline) is a privileged scaffold in kinase inhibition and DNA intercalation. You must assume biological activity beyond simple irritation.

  • Primary Hazard: Inhalation of dust and dermal absorption of solution.

  • Critical Control: All solid handling must occur inside a certified chemical fume hood or powder containment enclosure.

  • Forbidden: Do not handle on an open benchtop. Do not use latex gloves.

Chemical Hazard Profiling & Logic

To protect yourself, you must understand the "Why" behind the hazard. We apply Structure-Activity Relationship (SAR) logic where specific toxicological data is sparse.

FeatureChemical LogicSafety Implication
1-Amino Group Basic nitrogen (

).
Corrosive/Irritant: High risk of chemical burns to mucous membranes (eyes/lungs). Potential sensitizer.[1]
Isoquinoline Core Planar, fused ring system.Bioactivity: Potential DNA intercalator. Treat as a suspected mutagen/carcinogen until proven otherwise.
3-Methoxy Group Lipophilic substituent.Permeability: Increases solubility in lipids, facilitating rapid skin absorption and blood-brain barrier penetration.
Physical State Crystalline Solid/Powder.Aerosolization: Static electricity during weighing can disperse invisible micro-particles into the breathing zone.
The PPE Barrier Strategy (The Matrix)

Do not rely on a single layer of protection.[2] Use a redundant barrier system.

Personal Protective Equipment Specifications
Protection ZoneMinimum RequirementSenior Scientist Recommendation (Best Practice)
Hand Protection Single Nitrile Gloves (4 mil).Double Gloving (Layered): 1. Inner: Nitrile (4 mil) - Inspection Layer2. Outer: Nitrile (5-8 mil) or Neoprene.Rationale: Methoxy-amines can permeate thin nitrile. Change outer gloves immediately upon splash.
Eye/Face Safety Glasses with side shields.Chemical Splash Goggles. Rationale: Fine powders can bypass side shields. If the compound enters the eye, the basic amine will cause rapid, potentially irreversible opacity.
Respiratory Fume Hood (Engineering Control).N95/P100 Respirator + Fume Hood. Rationale: If weighing outside a hood is unavoidable (not recommended), a fit-tested P100 is mandatory. Inside the hood, the sash is your primary respirator.
Body Standard Lab Coat.Tyvek® Lab Coat or Apron (Disposable). Rationale: Cotton lab coats absorb liquids and hold the chemical against your skin. Disposable sleeves are recommended for solution transfers.
Operational Workflow: Step-by-Step

This protocol minimizes static discharge and aerosol generation.

Phase A: Preparation & Weighing
  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound. Isoquinolines are "fly-away" powders.

  • The "Sash Rule": Lower the fume hood sash to the lowest comfortable working height (approx. 6 inches) to maximize face velocity.

  • Double-Containment: Place your balance inside a secondary tray. If you spill, you spill into the tray, not the hood floor.

Phase B: Solubilization (The Danger Zone)

Most accidents occur here. Once dissolved (e.g., in DMSO or Methanol), the chemical penetrates skin instantly.

  • Solvent Choice: Add solvent slowly down the side of the vial to prevent "puffing" of the powder.

  • Venting: If the amine reacts with the solvent (exothermic), allow it to cool before capping. Pressure buildup can cause the vial to spray upon opening.

  • Labeling: Mark the vial immediately with "TOXIC - AMINE" and the concentration.

Phase C: Decontamination & Disposal
  • Acidification: Before disposal, treat waste solutions with dilute HCl (1N) to convert the free amine into its hydrochloride salt. This reduces volatility and skin permeability.

  • Wiping: Do not use dry paper towels. Use a wet wipe soaked in ethanol/water.

  • Waste Stream: Segregate into "Hazardous Chemical Waste - Toxic/Irritant." Do not mix with oxidizers (peroxides/nitrates) as amines can form explosive byproducts.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" decision points based on containment availability.

SafetyProtocol Start START: Handling 3-Methoxyisoquinolin-1-amine RiskCheck Risk Assessment: Is the compound in Powder or Solution? Start->RiskCheck Powder POWDER FORM (High Inhalation Risk) RiskCheck->Powder Solid Solution SOLUTION FORM (High Absorption Risk) RiskCheck->Solution Liquid HoodCheck Is a Certified Fume Hood Available? Powder->HoodCheck Stop STOP WORK Do not handle on open bench. HoodCheck->Stop No PPE_High PPE LEVEL 2: Double Nitrile, Goggles, Tyvek Sleeves HoodCheck->PPE_High Yes Static Use Anti-Static Gun Use Secondary Containment PPE_High->Static Handle Proceed with Experiment Static->Handle GloveCheck Check Glove Compatibility (Avoid Latex) Solution->GloveCheck GloveCheck->Handle Waste DISPOSAL: Acidify (HCl) -> Segregated Waste Stream Handle->Waste

Caption: Decision logic for handling 3-Methoxyisoquinolin-1-amine, prioritizing engineering controls for powders and glove integrity for solutions.

Emergency Response
  • Eye Contact: Flush immediately for 15 minutes .[3] Time is tissue. The basic nature of the amine causes saponification of eye lipids; immediate dilution is the only cure.

  • Skin Contact: Wash with soap and water.[3][4] Do not use alcohol to wash skin; it acts as a vehicle, driving the chemical deeper into the dermis.

  • Spills: Cover with a weak acid neutralizer (e.g., Citric Acid or specialized Amine Spil Kit) before wiping.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Isoquinolin-1-amine (Analogous Structure).[5] National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 1-aminoisoquinoline.[Link]

Sources

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